T 82
Description
The exact mass of the compound Unii-ZD0yfo1F2V is 946.46291296 g/mol and the complexity rating of the compound is 718. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVPBCNIIPOSY-WXXKFALUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252264-92-9 | |
| Record name | T-82 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-82 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T-82 Compound: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-82, a novel quinoline derivative identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This guide provides a comprehensive overview of the preclinical data supporting T-82's mechanism of action, including quantitative inhibitory data, detailed experimental protocols, and visualizations of its proposed signaling pathways. While the core activity of T-82 is centered on cholinergic enhancement, its structural similarity to known sigma receptor ligands suggests a potential for a dual-targeting mechanism, a hypothesis that warrants further investigation.
Core Mechanism of Action: Acetylcholinesterase Inhibition
T-82 acts as a potent and selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, T-82 increases the concentration and duration of action of ACh in the brain, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Quantitative Data: In Vitro and In Vivo Inhibition
Preclinical studies have quantified the inhibitory activity of T-82 against AChE and demonstrated its selectivity over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This selectivity is advantageous as it may reduce peripheral side effects associated with non-selective cholinesterase inhibitors.
| Parameter | T-82 | Tacrine | E2020 (Donepezil) | Reference |
| IC50 (AChE, rat brain homogenate) | 109.4 nM | 84.2 nM | 11.8 nM | [1] |
| BuChE Inhibition (human plasma) | Weak | Strong | Weak | [1] |
Table 1: In Vitro Cholinesterase Inhibitory Activity of T-82 and Reference Compounds.
In vivo studies in rats have confirmed the ability of T-82 to inhibit AChE in key brain regions associated with memory and cognition.
| Brain Region | AChE Inhibition (at 30 mg/kg, i.p.) | Reference |
| Hippocampus | Significant | [1] |
| Frontal Cortex | Significant | [1] |
| Parietal Cortex | Significant | [1] |
Table 2: Ex Vivo AChE Inhibition by T-82 in Rat Brain.
Furthermore, in vivo microdialysis studies have shown that T-82 administration leads to a dose-dependent increase in extracellular ACh concentrations in the hippocampus and striatum of rats[1].
Potential Secondary Mechanism: Sigma Receptor Modulation
While the primary mechanism of T-82 is well-defined as AChE inhibition, its chemical structure, particularly the N-benzylpiperidine moiety, bears resemblance to ligands that exhibit high affinity for sigma receptors (σR). Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.
A structurally related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been shown to have high affinity for the σ1 receptor (Ki = 1.45 nM for human σ1R) in addition to potent AChE inhibitory activity. This raises the possibility that T-82 may also interact with sigma receptors, potentially contributing to its neuroprotective effects through a dual-targeting mechanism. However, to date, specific binding affinity data (Ki values) for T-82 at σ1 and σ2 receptors have not been reported in the available scientific literature. Further investigation is required to confirm this hypothesis and elucidate the potential synergistic effects of combined AChE inhibition and sigma receptor modulation.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of T-82
The following diagram illustrates the proposed primary and potential secondary mechanisms of action for T-82.
Caption: Proposed mechanism of T-82: AChE inhibition and potential sigma-1 receptor interaction.
Experimental Workflow: Passive Avoidance Task
The following diagram outlines the workflow for the passive avoidance task used to evaluate the in vivo efficacy of T-82 in ameliorating amnesia.
Caption: Workflow for the passive avoidance task to assess the effects of T-82 on memory.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
-
Source: Rat brain homogenate.
-
Method: The assay is typically performed using a modification of the Ellman's method.
-
Rat brain cortices are homogenized in a phosphate buffer.
-
The homogenate is incubated with various concentrations of T-82.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The rate of production of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine with DTNB, is measured spectrophotometrically at 412 nm.
-
The concentration of T-82 that inhibits 50% of the AChE activity (IC50) is calculated.
-
In Vivo Passive Avoidance Task
-
Animals: Male Wistar rats.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.
-
Procedure:
-
Training: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Amnesia Induction: Immediately after training, amnesia is induced by intraperitoneal (i.p.) injection of scopolamine (a muscarinic receptor antagonist) or subcutaneous (s.c.) injection of cycloheximide (a protein synthesis inhibitor).
-
Treatment: T-82 is administered orally (p.o.) at various doses (e.g., 0.03, 0.1, and 0.3 mg/kg) at a specified time before the testing session.
-
Testing: 24 hours after the training session, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory retention of the aversive experience.
-
Sigma Receptor Binding Assay (General Protocol)
While specific data for T-82 is unavailable, a general protocol for assessing sigma receptor binding affinity is provided for future research.
-
Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligand:
-
For σ1 receptor: --INVALID-LINK---pentazocine.
-
For σ2 receptor: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).
-
-
Method:
-
Membrane homogenates are incubated with the radioligand and various concentrations of the test compound (T-82).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
T-82 is a promising therapeutic candidate with a well-characterized primary mechanism of action as a selective acetylcholinesterase inhibitor. This activity leads to increased acetylcholine levels in the brain, which has been shown to ameliorate memory deficits in preclinical models of Alzheimer's disease. The potential for a dual-targeting mechanism involving sigma receptors, suggested by its chemical structure, presents an exciting avenue for future research. Elucidating this potential secondary mechanism could provide a more complete understanding of T-82's neuroprotective and cognitive-enhancing properties and further support its development as a novel treatment for neurodegenerative disorders.
References
A Comprehensive Technical Guide to the T-82 Acetylcholinesterase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-82, a novel quinoline derivative, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By impeding the action of AChE, T-82 effectively increases the concentration and duration of acetylcholine in the synaptic cleft, a mechanism of significant therapeutic interest, particularly in the context of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides an in-depth overview of the T-82 acetylcholinesterase inhibition pathway, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising therapeutic agent.
Introduction to Acetylcholinesterase and Its Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, ensuring the rapid termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate. The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for the hydrolysis of acetylcholine.
Inhibition of AChE is a key therapeutic strategy for conditions associated with a deficit in cholinergic neurotransmission, most notably Alzheimer's disease. By blocking the degradation of acetylcholine, AChE inhibitors aim to restore cholinergic function, thereby improving cognitive symptoms.
T-82: A Potent Acetylcholinesterase Inhibitor
T-82, with the chemical name 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel and selective inhibitor of acetylcholinesterase.
Mechanism of Action
The primary mechanism of action of T-82 is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While the precise binding mode of T-82 to the active site of AChE has not been fully elucidated in the available literature, it is hypothesized to interact with key amino acid residues within the active site gorge, preventing the access and subsequent hydrolysis of acetylcholine.
In Vitro Efficacy
Studies have demonstrated the potent inhibitory activity of T-82 against acetylcholinesterase. The following table summarizes the available quantitative data on its efficacy.
| Parameter | Value | Enzyme Source | Reference |
| IC50 (AChE) | 109.4 nM | Rat brain homogenate | [1] |
| IC50 (BuChE) | Weak activity | Human plasma | [1] |
IC50: The half maximal inhibitory concentration. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase.
The data indicates that T-82 is a selective inhibitor of AChE with significantly weaker activity against BuChE, which may contribute to a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.
In Vivo Effects
Preclinical studies in animal models have demonstrated the in vivo efficacy of T-82 in modulating cholinergic activity and improving cognitive function.
-
Increased Acetylcholine Levels: Intraperitoneal administration of T-82 at doses of 10 and 30 mg/kg resulted in a dose-dependent increase in the extracellular concentration of acetylcholine in the hippocampus and striatum of rats.[1]
-
Amelioration of Memory Impairment: In a passive avoidance task, oral administration of T-82 significantly ameliorated amnesia induced by scopolamine (a muscarinic antagonist) in rats at doses of 0.03, 0.1, and 0.3 mg/kg.[2]
Experimental Protocols
This section details the methodologies employed in the key experiments cited for the characterization of T-82.
Acetylcholinesterase Activity Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of T-82 on acetylcholinesterase.
Materials:
-
Rat brain homogenate (as a source of AChE)
-
T-82 (test compound)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare rat brain homogenates in phosphate buffer.
-
Pre-incubate the brain homogenate with various concentrations of T-82 for a specified period.
-
Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to the mixture.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color formation spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition for each concentration of T-82 and determine the IC50 value.
In Vivo Microdialysis for Extracellular Acetylcholine Measurement
Objective: To measure the effect of T-82 on extracellular acetylcholine levels in the rat brain.
Materials:
-
Male Wistar rats
-
T-82
-
Microdialysis probes
-
Ringer's solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Stereotaxic apparatus
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or striatum) of anesthetized rats using a stereotaxic apparatus.
-
After a recovery period, perfuse the probe with Ringer's solution at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after intraperitoneal administration of T-82 or vehicle.
-
Analyze the concentration of acetylcholine in the dialysate samples using an HPLC system with an electrochemical detector.
-
Express the changes in acetylcholine concentration as a percentage of the baseline levels.
Passive Avoidance Task
Objective: To assess the effect of T-82 on learning and memory in a rat model of amnesia.
Materials:
-
Male Wistar rats
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)
-
Scopolamine (to induce amnesia)
-
T-82
Procedure:
-
Acquisition Trial:
-
Place a rat in the light compartment of the apparatus.
-
When the rat enters the dark compartment, deliver a mild electric shock to the feet.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.
-
Administer T-82 orally at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) at a specified time before the acquisition or retention trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups to evaluate the effect of T-82 on scopolamine-induced memory impairment.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the T-82 acetylcholinesterase inhibition pathway and the experimental workflow for its evaluation.
Caption: T-82 inhibits AChE, increasing synaptic acetylcholine levels.
Caption: Workflow for evaluating T-82's efficacy.
Conclusion
T-82 is a potent and selective acetylcholinesterase inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to increase synaptic acetylcholine levels and ameliorate cognitive deficits in preclinical models suggests its potential as a therapeutic agent for Alzheimer's disease and other disorders with cholinergic dysfunction. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and clinical efficacy in human subjects. This technical guide provides a foundational understanding of the T-82 acetylcholinesterase inhibition pathway for researchers and drug development professionals.
References
An In-depth Technical Guide to T-82: A Dual-Action Cholinesterase and Serotonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-82, known chemically as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative with a dual mechanism of action, functioning as both an acetylcholinesterase (AChE) inhibitor and a serotonin 5-HT3 receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of T-82. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Chemical Structure and Physicochemical Properties
The chemical identity of T-82 is crucial for understanding its biological activity. Its structure combines a quinoline core with a benzylpiperidine moiety, contributing to its unique pharmacological profile.
IUPAC Name: 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate[1]
A summary of the known physicochemical properties of T-82 is presented in Table 1. Further characterization is required to fully elucidate properties such as water solubility, pKa, and melting point.
Table 1: Physicochemical Properties of T-82
| Property | Value | Reference |
| Molecular Formula | C29H33N3O2 · 0.5 C4H4O4 | Inferred from name |
| Molecular Weight | 517.6 g/mol (hemifumarate salt) | Calculated |
| Melting Point | Not available | |
| Water Solubility | Not available | |
| pKa | Not available |
Pharmacological Properties and Mechanism of Action
T-82 exhibits a dual pharmacological profile, which is of significant interest for the treatment of complex neurological disorders like Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
T-82 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, T-82 increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.
Table 2: In Vitro Cholinesterase Inhibition Profile of T-82
| Enzyme | IC50 (nM) | Source Organism/Tissue | Reference |
| Acetylcholinesterase (AChE) | 109.4 | Rat brain homogenate | [1] |
| Butyrylcholinesterase (BuChE) | Weak activity | Human plasma | [1] |
The selectivity of T-82 for AChE over butyrylcholinesterase (BuChE) is a notable feature, as BuChE inhibition is associated with certain side effects.
Serotonin 5-HT3 Receptor Antagonism
In addition to its effects on the cholinergic system, T-82 acts as an antagonist at the serotonin 5-HT3 receptor. This receptor is implicated in nausea, vomiting, and anxiety, and its modulation may offer therapeutic benefits for the behavioral and psychological symptoms of dementia. Quantitative data on the 5-HT3 receptor binding affinity and functional antagonism of T-82 are not yet publicly available and represent a key area for future investigation.
Signaling Pathways
The dual action of T-82 suggests its involvement in two primary signaling pathways.
Cholinergic Signaling Pathway
By inhibiting AChE, T-82 directly modulates the cholinergic signaling pathway. Increased acetylcholine levels in the synapse lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors, which are crucial for learning and memory processes.
Figure 1. T-82's mechanism of action in the cholinergic pathway.
Serotonergic Signaling Pathway (5-HT3 Receptor)
As a 5-HT3 receptor antagonist, T-82 blocks the action of serotonin at these ion channels. This can modulate neurotransmitter release and reduce neuronal excitability in brain regions associated with anxiety and emesis.
Figure 2. T-82's antagonistic action at the 5-HT3 receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments related to the characterization of T-82.
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of T-82 on AChE activity.
Materials:
-
Rat brain tissue
-
Phosphate buffer (pH 8.0)
-
T-82 stock solution (in DMSO)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate reader
Procedure:
-
Prepare a homogenate of rat brain tissue in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Prepare serial dilutions of T-82 in phosphate buffer.
-
In a 96-well plate, add the enzyme preparation, DTNB solution, and the T-82 dilutions (or vehicle control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each T-82 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the T-82 concentration and determine the IC50 value using non-linear regression analysis.
Figure 3. Experimental workflow for the in vitro AChE inhibition assay.
Conclusion and Future Directions
T-82 represents a promising therapeutic candidate for Alzheimer's disease due to its dual action on both the cholinergic and serotonergic systems. The available data indicate potent and selective AChE inhibition. However, a significant amount of research is still required to fully characterize this compound. Future studies should focus on:
-
Determining key physicochemical properties such as solubility and pKa.
-
Quantifying the 5-HT3 receptor binding affinity and functional antagonism.
-
Conducting in vivo studies to assess efficacy, pharmacokinetics, and safety.
-
Elucidating the downstream effects of 5-HT3 receptor blockade in the context of Alzheimer's disease pathology.
This technical guide provides a foundational understanding of T-82 for the scientific community and aims to stimulate further investigation into its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis and Purification of Novel NAMPT Inhibitors: A Case Study of OT-82
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the general methodologies that could be employed for the synthesis and purification of novel small molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), with a conceptual focus on a candidate like OT-82. As specific details regarding the synthesis and purification of the proprietary compound OT-82 are not publicly available, this document will detail established and broadly applicable techniques in medicinal chemistry for a compound of this nature. OT-82 has been identified as a promising small molecule with potent efficacy against various hematological malignancies, including leukemias and lymphomas, both in laboratory settings and in animal models. The primary mechanism of action for OT-82 is the inhibition of NAMPT, a crucial enzyme in the NAD salvage pathway.
Core Concepts in the Synthesis of NAMPT Inhibitors
The synthesis of a novel small molecule inhibitor like OT-82 would likely involve a multi-step synthetic route. The general workflow for such a process is outlined below. The specific chemical reactions would be contingent on the final chemical structure of the target molecule. Given that many enzyme inhibitors are heterocyclic compounds, the synthesis would likely involve standard organic chemistry reactions for the formation of such scaffolds.
A plausible, though entirely hypothetical, synthetic approach for a heterocyclic NAMPT inhibitor might involve a convergent synthesis strategy. In such a strategy, different fragments of the molecule are synthesized separately and then combined in the final steps. This approach is often favored in drug discovery as it allows for the rapid generation of analogs by modifying the individual fragments.
Hypothetical Synthetic Workflow:
A general workflow for the synthesis and purification of a small molecule drug candidate is depicted in the following diagram. This workflow highlights the iterative nature of drug discovery, from initial synthesis and purification to biological testing and subsequent optimization.
Caption: General workflow for small molecule synthesis and purification.
Detailed Methodologies for Purification
The purification of the crude product is a critical step to ensure that the compound is free of impurities that could interfere with biological testing or lead to toxicity. The choice of purification method depends on the physicochemical properties of the compound and the nature of the impurities.
Experimental Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds.
-
Column Preparation: A glass column is packed with a stationary phase, typically silica gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. The choice of solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)
For higher purity requirements, preparative HPLC is often employed.
-
System Preparation: The HPLC system is equipped with a suitable column (e.g., C18 for reverse-phase chromatography). The mobile phase, a mixture of solvents such as acetonitrile and water, is prepared and degassed.
-
Sample Preparation: The compound is dissolved in a solvent compatible with the mobile phase.
-
Injection and Separation: The sample is injected onto the column, and the components are separated based on their differential partitioning between the stationary and mobile phases.
-
Detection and Fraction Collection: The eluting compounds are detected by a UV detector, and the peak corresponding to the desired product is collected.
-
Lyophilization: The collected fraction, which is typically in an aqueous-organic solvent mixture, is often lyophilized (freeze-dried) to obtain the pure compound as a solid.
Experimental Protocol 3: Recrystallization
Recrystallization is a technique used to purify solid compounds.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly, leading to the formation of crystals of the pure compound.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data Presentation
The following tables provide representative quantitative data that would be generated during a synthesis and purification campaign for a novel NAMPT inhibitor.
Table 1: Representative Synthesis Reaction Data
| Reaction Step | Starting Material (g) | Reagent (equivalents) | Product Yield (g) | Percent Yield (%) |
| Fragment A Synthesis | 10.0 | 1.2 | 8.5 | 85 |
| Fragment B Synthesis | 5.0 | 1.5 | 4.2 | 84 |
| Fragment Coupling | 4.0 | 1.1 | 3.5 | 88 |
| Final Modification | 3.0 | 2.0 | 2.7 | 90 |
Table 2: Purification and Purity Data
| Purification Method | Crude Amount (g) | Purified Amount (g) | Recovery (%) | Purity by HPLC (%) |
| Flash Chromatography | 2.5 | 2.1 | 84 | >95 |
| Preparative HPLC | 0.5 | 0.4 | 80 | >99 |
| Recrystallization | 1.0 | 0.85 | 85 | >98 |
Target Signaling Pathway: The NAD Salvage Pathway
OT-82 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of NAD synthesis. This pathway is critical for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer cells, particularly those of hematopoietic origin, have a high demand for NAD+ and are therefore highly dependent on the NAMPT-mediated salvage pathway.
The diagram below illustrates the central role of NAMPT in the NAD salvage pathway.
Caption: The NAD salvage pathway and the inhibitory action of OT-82.
By inhibiting NAMPT, OT-82 depletes the intracellular NAD+ pool, leading to catastrophic metabolic failure and cell death in cancer cells that are highly reliant on this pathway. This targeted approach offers a promising therapeutic window for the treatment of hematological malignancies. The development of potent and selective NAMPT inhibitors like OT-82 represents a significant advancement in the field of oncology.
OT-82: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-82 is a novel, orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By targeting this critical cellular process, OT-82 has demonstrated potent anti-neoplastic activity, particularly in hematological malignancies, which exhibit a strong dependence on this pathway for survival.[2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of OT-82, compiling available data into a comprehensive resource for researchers and drug development professionals.
Pharmacokinetics
Limited pharmacokinetic data for OT-82 is available from preclinical studies in mice and non-human primates (NHP).
Table 1: Pharmacokinetic Parameters of OT-82
| Parameter | Mouse | Non-Human Primate |
| Dose | 10 mg/kg (oral) | 50 mg/kg (oral) |
| Cmax | 525 ng/mL | 1049 ng/mL |
| Tmax | 1 hour | 3.33 hours |
| Half-life (T1/2) | ~1.75 hours | ~1.75 hours |
| Bioavailability | Data not available | Data not available |
| AUC | Data not available | Data not available |
Data compiled from a single preclinical study. Further research is needed to fully characterize the pharmacokinetic profile of OT-82.
Pharmacodynamics
The primary pharmacodynamic effect of OT-82 is the inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.
Mechanism of Action
OT-82 selectively binds to and inhibits the enzymatic activity of NAMPT.[1][3] This blockade of the NAD+ salvage pathway leads to a rapid depletion of intracellular NAD+ levels.[1] NAD+ is a crucial coenzyme for numerous cellular processes, including:
-
Cellular Respiration and Energy Production: NAD+ is essential for glycolysis and oxidative phosphorylation, the primary pathways for ATP generation.
-
DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes critical for DNA damage repair.[4]
-
Cell Signaling and Survival: Sirtuins, a class of NAD+-dependent deacetylases, regulate various cellular processes, including cell survival and stress responses.
Depletion of NAD+ by OT-82 disrupts these vital functions, leading to a significant reduction in ATP levels and impaired DNA repair, ultimately triggering apoptosis or necrosis in cancer cells.[1][4]
Table 2: In Vitro IC50 Values of OT-82 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Hematopoietic Malignancies | ||
| MV4-11 | Acute Myeloid Leukemia | ~1.0 |
| RS4;11 | Acute Lymphoblastic Leukemia | ~1.0 |
| U937 | Histiocytic Lymphoma | ~2.0 |
| Non-Hematopoietic Malignancies | ||
| A549 | Lung Carcinoma | ~10.0 |
| HT-29 | Colorectal Adenocarcinoma | ~10.0 |
| DU145 | Prostate Carcinoma | ~20.0 |
IC50 values are approximate and may vary depending on the experimental conditions.
Signaling Pathways
The inhibition of NAMPT by OT-82 initiates a signaling cascade that culminates in apoptotic cell death. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of OT-82 leading to apoptosis.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of OT-82.
In Vitro Cell Viability Assays
-
Cell Lines and Culture: A panel of human cancer cell lines, particularly those derived from hematological malignancies, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of OT-82 for 48-72 hours.
-
Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell number. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used to establish xenograft models of human cancers.
-
Tumor Implantation: Cancer cells are implanted either subcutaneously or intravenously to generate solid tumors or disseminated disease, respectively.
-
Drug Administration: OT-82 is administered orally, typically in a formulation containing a vehicle such as corn oil. Dosing schedules, such as 3 days of treatment followed by 4 days of rest, have been investigated.[5]
-
Efficacy Evaluation: Tumor growth is monitored by caliper measurements for subcutaneous models or by assessing disease burden in relevant organs for systemic models. Survival is also a key endpoint.
Pharmacodynamic Marker Analysis
-
NAD+ and ATP Measurement: Intracellular levels of NAD+ and ATP in tumor cells or tissues are quantified using commercially available kits (e.g., NAD/NADH-Glo Assay, CellTiter-Glo Assay).
-
PARP Activity Assay: Inhibition of PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cell lysates using western blotting or ELISA-based methods.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.
The following diagram illustrates a general workflow for a preclinical in vivo study of OT-82.
Caption: Preclinical in vivo experimental workflow for OT-82.
Conclusion
OT-82 is a promising novel NAMPT inhibitor with a well-defined mechanism of action that leads to the depletion of cellular NAD+ and subsequent cancer cell death. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in hematological malignancies. While initial pharmacokinetic data are available, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile, including its oral bioavailability and AUC values. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this potential therapeutic agent. The favorable toxicity profile observed thus far, with a lack of cardiac, neurological, or retinal toxicities seen with other NAMPT inhibitors, positions OT-82 as a compelling candidate for further clinical evaluation.[2] Ongoing and future clinical trials will be crucial in determining the safety and efficacy of OT-82 in patients with various cancers.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotartis.com [oncotartis.com]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Clinical Trial: NCT03921879 - My Cancer Genome [mycancergenome.org]
The Enigmatic T-82: A Search for Biological Targets and Off-Targets Reveals a Void in Current Scientific Literature
An in-depth technical guide on the biological targets and off-targets of the compound designated "T-82" cannot be formulated at this time due to a significant lack of publicly available scientific data identifying a molecule with this specific designation. Extensive searches of prominent research databases and scientific literature have yielded no specific information regarding a compound or drug candidate labeled "T-82" in the context of pharmacological or biological research.
Efforts to identify primary research articles, review papers, or technical documents detailing the molecular interactions, mechanism of action, or pharmacological profile of a "T-82" have been unsuccessful. Consequently, quantitative data on binding affinities (Ki, Kd), efficacy (EC50), or potency (IC50) for any putative biological targets or off-targets are unavailable. Similarly, the absence of foundational research means there are no established experimental protocols for assays related to "T-82," nor are there known signaling pathways modulated by this compound.
The initial search results were broadly related to the concept of "off-target effects" in the field of CRISPR-Cas9 gene editing, a powerful tool for genetic modification. While this is a critical area of research for ensuring the safety and specificity of gene therapies, the documents do not refer to a specific small molecule or biologic designated "T-82." Other search results were entirely unrelated, referencing military hardware, further underscoring the absence of a relevant pharmacological agent with this name in the public domain.
Without any foundational information on the identity and biological activity of "T-82," it is impossible to fulfill the request for a detailed technical guide. The core requirements, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are all contingent on the existence of primary research data, which, in this case, appears to be non-existent or not publicly accessible.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information on early-stage or confidential drug candidates. Should "T-82" be an internal or pre-publication designation, the relevant information would not yet be available in the public scientific literature.
Methodological & Application
T-82 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo animal studies involving T-82, a potent and selective acetylcholinesterase (AChE) inhibitor. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of T-82 in relevant animal models of cognitive impairment.
Introduction
T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that functions as an acetylcholinesterase inhibitor. By inhibiting the breakdown of acetylcholine, T-82 increases the levels of this critical neurotransmitter in the brain, which is essential for learning and memory.[1] Preclinical studies have demonstrated its potential to ameliorate memory impairment induced by cholinergic dysfunction.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for T-82 and a well-established acetylcholinesterase inhibitor, Donepezil, for comparative purposes.
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Target | Species | IC50 (nM) | Reference |
| T-82 | AChE | Rat Brain Homogenate | 109.4 | [1] |
| BuChE | Human Plasma | Weak Inhibition | [1] | |
| Tacrine | AChE | Rat Brain Homogenate | 84.2 | [1] |
| E2020 (Donepezil) | AChE | Rat Brain Homogenate | 11.8 | [1] |
Table 2: In Vivo Efficacy of T-82 in Rat Models of Amnesia
| Animal Model | Administration Route | Dose Range (mg/kg) | Effect | Reference |
| Scopolamine-induced amnesia | Oral (p.o.) | 0.03, 0.1, 0.3 | Significantly ameliorated amnesia | |
| Cycloheximide-induced amnesia | Oral (p.o.) | 0.3, 1.0 | Significantly ameliorated amnesia | |
| Basal forebrain lesion | Oral (p.o.), acute | 0.1, 0.3 | Significantly reversed memory deficit | |
| Basal forebrain lesion | Oral (p.o.), subacute (7 days) | 0.03 - 0.3 | Significantly reversed memory deficit |
Table 3: In Vivo Effects of T-82 on Brain Acetylcholine Levels in Rats
| Administration Route | Dose (mg/kg) | Brain Region | Effect on Extracellular ACh | Reference |
| Intraperitoneal (i.p.) | 10 | Hippocampus, Striatum | Dose-dependent increase | [1] |
| Intraperitoneal (i.p.) | 30 | Hippocampus, Striatum | Dose-dependent increase | [1] |
Table 4: Reference In Vivo Dosages for Donepezil in Mouse Models
| Animal Model | Administration Route | Dose Range (mg/kg) | Effect | Reference |
| Scopolamine-induced memory impairment | Oral (p.o.) | 3 - 10 | Ameliorated memory impairment | [2] |
| Amyloid-beta induced cognitive impairment | Oral (p.o.) | 3 | Improved memory performance | [3] |
| Chemotherapy-induced cognitive impairment | - | - | Reduced cognitive deficits | [4] |
Experimental Protocols
Protocol 1: Evaluation of T-82 in a Scopolamine-Induced Amnesia Model in Mice
This protocol is adapted from studies using acetylcholinesterase inhibitors to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
T-82
-
Donepezil (as a positive control)
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% saline, or 5% Tween 20 in saline[5])
-
Y-maze or Morris Water Maze apparatus
3. Drug Preparation and Administration:
-
Dissolve T-82 and Donepezil in the chosen vehicle to the desired concentrations.
-
Dissolve scopolamine in 0.9% saline.
-
Administer T-82 or Donepezil orally (p.o.) via gavage at a volume of 10 ml/kg.
-
Administer scopolamine intraperitoneally (i.p.) or subcutaneously (s.c.) at a volume of 10 ml/kg.[2]
4. Experimental Procedure (Y-Maze Test): [2]
-
Divide mice into the following groups (n=8-12 per group):
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
T-82 (e.g., 0.1, 0.3, 1.0 mg/kg) + Scopolamine
-
Donepezil (e.g., 3 mg/kg) + Scopolamine
-
-
Administer T-82, Donepezil, or vehicle orally once daily for a predetermined period (e.g., 4 consecutive days).[2]
-
On the final day of treatment, administer the compounds as usual.
-
30 minutes after the final dose of T-82/Donepezil/vehicle, administer scopolamine (e.g., 1.0 mg/kg, i.p.).[2]
-
30 minutes after scopolamine administration, place each mouse at the center of the Y-maze and allow it to explore freely for 5-8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
5. Statistical Analysis:
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the scopolamine-only group.
Protocol 2: Assessment of T-82 in a Mouse Model of Alzheimer's Disease (Amyloid-Beta Induced)
This protocol describes the evaluation of T-82 in a model of cognitive impairment induced by the administration of amyloid-beta (Aβ) peptides.
1. Animals and Materials:
-
As described in Protocol 1.
-
Aggregated Aβ25-35 peptide.
2. Experimental Procedure:
-
Induce cognitive impairment by intracerebroventricular (ICV) injection of aggregated Aβ25-35 (e.g., 5 µg in 5 µL PBS).[3]
-
Divide animals into treatment groups: Control (sham injection + vehicle), Aβ + vehicle, and Aβ + T-82 (select doses based on preliminary studies).
-
Begin T-82 administration (e.g., orally) at a specified time point after Aβ injection (e.g., starting on day 3 post-injection and continuing on alternate days).[3]
-
Conduct behavioral testing, such as the Morris Water Maze (MWM), starting on a designated day post-injection (e.g., day 6).[3]
-
MWM Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for several consecutive days. Record the escape latency and distance traveled.
-
MWM Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Following behavioral testing, brain tissue can be collected for biochemical analysis (e.g., AChE activity, Aβ plaque load).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of T-82 and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of T-82 as an acetylcholinesterase inhibitor.
Caption: Experimental workflow for in vivo evaluation of T-82.
References
- 1. Effects of T-82, a new quinoline derivative, on cholinesterase activity and extracellular acetylcholine concentration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Donepezil reduces cognitive impairment associated with anti-cancer drugs in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Compound T-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics, the characterization of small molecule inhibitors is a critical step in the drug discovery pipeline. This document provides detailed protocols for cell-based assays to assess the activity of a hypothetical kinase inhibitor, designated as Compound T-82. For the purpose of these application notes, we will presume that Compound T-82 is an inhibitor of "T-Kinase," a key component of the "T-Signaling Pathway" that is implicated in promoting cancer cell proliferation.
These protocols are designed to offer a robust framework for evaluating the efficacy and mechanism of action of similar small molecule inhibitors. The assays described herein will enable researchers to determine the cytotoxic effects of Compound T-82 on cancer cells and to verify its direct engagement with its intended target within a cellular environment.
Hypothetical T-Signaling Pathway and Mechanism of Action of Compound T-82
The "T-Signaling Pathway" is a hypothetical cascade initiated by an external growth factor that, upon binding to its receptor, leads to the activation of T-Kinase. Activated T-Kinase then phosphorylates downstream substrates, culminating in the transcription of genes that drive cell cycle progression and proliferation. Compound T-82 is designed to be a potent and selective inhibitor of T-Kinase, thereby blocking this signaling cascade and halting cell proliferation.
Figure 1: Hypothetical T-Signaling Pathway inhibited by Compound T-82.
Cell Viability Assay
This assay is designed to measure the effect of Compound T-82 on the viability of a cancer cell line that is dependent on the T-Signaling Pathway for proliferation. A common method for this is the use of a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.
Experimental Workflow
Figure 2: Workflow for the Cell Viability Assay.
Protocol: Luminescent Cell Viability Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound T-82 stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound T-82 in complete medium. A common concentration range to test is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound T-82 or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of Compound T-82 that inhibits cell viability by 50%.
-
Example Data
| Compound T-82 Conc. (µM) | Luminescence (RLU) | % Viability |
| 100 | 1,500 | 5 |
| 10 | 3,000 | 10 |
| 1 | 15,000 | 50 |
| 0.1 | 27,000 | 90 |
| 0.01 | 29,100 | 97 |
| 0.001 | 30,000 | 100 |
| Vehicle (DMSO) | 30,000 | 100 |
Result: The IC₅₀ of Compound T-82 in this example is approximately 1 µM.
Target Engagement Assay
To confirm that Compound T-82 directly binds to its intended target, T-Kinase, within the cell, a Cellular Thermal Shift Assay (CETSA®) can be performed. This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.
Experimental Workflow
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cancer cell line expressing T-Kinase
-
Complete cell culture medium
-
Compound T-82 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against T-Kinase and a loading control like GAPDH)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with a high concentration of Compound T-82 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific for T-Kinase and a loading control antibody.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the T-Kinase band intensity to the loading control for each sample.
-
Plot the normalized intensity of soluble T-Kinase against the temperature for both the vehicle-treated and Compound T-82-treated samples.
-
A rightward shift in the melting curve for the Compound T-82-treated sample indicates thermal stabilization and therefore target engagement.
-
Example Data
| Temperature (°C) | Soluble T-Kinase (Vehicle) | Soluble T-Kinase (T-82) |
| 40 | 100% | 100% |
| 45 | 95% | 100% |
| 50 | 80% | 98% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 50% |
| 70 | <1% | 15% |
Result: The melting temperature (Tₘ) of T-Kinase in the vehicle-treated cells is approximately 55°C, while in the presence of Compound T-82, the Tₘ shifts to approximately 65°C, demonstrating direct target engagement.
Conclusion
The protocols outlined in these application notes provide a comprehensive approach to characterizing the cellular activity of a novel kinase inhibitor, exemplified by Compound T-82. The cell viability assay offers a quantitative measure of the compound's anti-proliferative efficacy, while the cellular thermal shift assay provides direct evidence of target engagement within the complex cellular milieu. These assays are fundamental in the preclinical evaluation of potential drug candidates and can be adapted for a wide range of small molecule inhibitors and cellular targets. It is important to note that these protocols serve as a template, and optimization of specific parameters such as cell density, incubation times, and compound concentrations may be necessary for different compounds and cell lines.
Application Notes and Protocols for the Use of TAE684, an ALK Inhibitor, in Neuroblastoma Cell Lines
A Note on the Topic: Initial searches for "T-82" in the context of neuroblastoma treatment revealed a misunderstanding. T-82 is the designation for a human Ewing sarcoma cell line, not a therapeutic agent used in neuroblastoma research. This document has been adapted to focus on a well-documented and relevant compound, TAE684 , a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a clinically relevant target in a subset of neuroblastomas.
These application notes are intended for researchers, scientists, and drug development professionals working with neuroblastoma cell lines. They provide a summary of the effects of TAE684, quantitative data from preclinical studies, and detailed protocols for key experiments.
Introduction to TAE684 in Neuroblastoma
Neuroblastoma, a common pediatric cancer, is characterized by genetic heterogeneity. A significant subset of high-risk and relapsed neuroblastomas harbor activating mutations or amplifications of the ALK gene, making it a prime therapeutic target. TAE684 is a second-generation ATP-competitive ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma, particularly those with activating ALK mutations such as F1174L and R1275Q.
Mechanism of Action: TAE684 selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of ALK signaling leads to the suppression of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in ALK-driven neuroblastoma cells.
Data Presentation: In Vitro Efficacy of TAE684
The following tables summarize the quantitative data on the effects of TAE684 on various neuroblastoma cell lines.
Table 1: Growth Inhibition (GI50) of TAE684 in Neuroblastoma Cell Lines
| Cell Line | ALK Status | GI50 (nM) | Reference |
| NBLW | R1275L | 7.8 ± 1.2 | [1] |
| NBLW-R | F1174L | 3.5 ± 0.5 | [1] |
| Karpas-299 | NPM-ALK | ~2-10 | [2] |
| SU-DHL-1 | NPM-ALK | ~2-10 | [2] |
GI50 represents the concentration of a drug that causes 50% inhibition of cell growth.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by TAE684
| Cell Line | Treatment Concentration (nM) | Treatment Duration | Effect | Quantitative Data | Reference |
| Karpas-299 | 25 | 72 hours | G1 Cell Cycle Arrest | 72% of cells in G1 phase (vs. 26% in control) | [2] |
| SU-DHL-1 | 30 | 48 hours | Apoptosis | 70-80% Annexin V positive cells | [2] |
| Ba/F3 NPM-ALK | 30 | 48 hours | Apoptosis | 85-95% Annexin V positive cells | [2] |
| NBLW | 10x GI50 | 24 hours | Apoptosis & G1 Arrest | Dose-dependent increase in apoptosis | [1] |
| NBLW-R | 10x GI50 | 24 hours | G2/M Arrest | Minimal effect on apoptosis | [1] |
Signaling Pathways Affected by TAE684
TAE684 inhibits the constitutive activation of ALK, leading to the downregulation of several key downstream signaling pathways crucial for neuroblastoma cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of ALK by TAE684 leads to decreased phosphorylation of AKT and downstream effectors like mTOR.
-
RAS/MAPK Pathway: This pathway, including RAF, MEK, and ERK, is critical for cell proliferation and differentiation. TAE684 treatment suppresses the phosphorylation of ERK1/2.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell growth. TAE684 has been shown to inhibit the phosphorylation of STAT3 and STAT5 in ALK-driven cells.[2]
Figure 1. Simplified ALK signaling pathway and the inhibitory action of TAE684.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of TAE684 in neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the dose-dependent effect of TAE684 on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, KELLY, SK-N-BE(2))
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
TAE684 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TAE684 in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TAE684. Include a vehicle control (DMSO) at the same final concentration as in the highest TAE684 treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using a suitable software.
Figure 2. Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following TAE684 treatment.
Materials:
-
Neuroblastoma cells treated with TAE684
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of TAE684 for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of ALK Signaling
This protocol is for detecting the phosphorylation status of ALK and its downstream targets.
Materials:
-
Neuroblastoma cell lysates (treated and untreated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse TAE684-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines the establishment of a neuroblastoma xenograft model to evaluate the in vivo efficacy of TAE684.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Matrigel
-
TAE684 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Resuspend neuroblastoma cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer TAE684 (e.g., 10 mg/kg) daily via oral gavage.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).
Conclusion
TAE684 is a potent ALK inhibitor with significant preclinical activity against ALK-driven neuroblastoma cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TAE684 and other ALK inhibitors in neuroblastoma models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to the development of novel therapeutic strategies for this challenging pediatric cancer.
References
Application Notes and Protocols: T-817MA Administration in Rodent Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of T-817MA (endonerpic maleate), a sigma-1 receptor agonist, in rodent models of dementia. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Introduction
T-817MA is a neurotrophic agent with demonstrated neuroprotective properties in models of Alzheimer's disease (AD).[1][2] It has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and improve memory deficits in animal models.[1][2] The primary mechanism of action of T-817MA is believed to be through its agonist activity at the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in cellular stress responses and neuronal function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving T-817MA administration in rodent models of dementia.
Table 1: T-817MA Dosage and Administration in Rodent Models
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Reference |
| Aβ-infused Wistar Rats | T-817MA | 8.4 mg/kg/day | Oral (p.o.) | Daily, from 4 weeks post-Aβ infusion until end of study | [1][2] |
| Neonatal MK-801-exposed Rats | T-817MA | 10 or 20 mg/kg/day | Not specified | 14 days | [3] |
Table 2: Efficacy of T-817MA in Rodent Models of Dementia
| Animal Model | Key Findings | Quantitative Outcomes | Reference |
| Aβ-infused Wistar Rats | Ameliorated spatial learning impairments | Significant improvement in place learning task performance | [1][2] |
| Increased hippocampal neurogenesis | Significant increase in BrdU-positive cells in the dentate gyrus | [1][2] | |
| Neonatal MK-801-exposed Rats | Ameliorated sensorimotor gating deficits | Significant improvement in Prepulse Inhibition (PPI) | [3] |
| Reversed loss of PV-positive GABAergic neurons | Complete reversal of the decrease in PV-positive neurons | [3] |
Experimental Protocols
T-817MA Administration
Objective: To administer T-817MA to rodents in a consistent and reproducible manner.
Materials:
-
T-817MA (endonerpic maleate)
-
Distilled water
-
Gastric gavage needles (for oral administration)
-
Animal scale
Procedure:
-
Prepare a fresh solution of T-817MA in distilled water on each day of administration. For an 8.4 mg/kg dose, dissolve the appropriate amount of T-817MA in a volume of distilled water that allows for a consistent dosing volume for each animal (e.g., 5 ml/kg).
-
Weigh each animal daily to ensure accurate dosing.
-
For oral administration, gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the T-817MA solution.
-
Monitor the animal for any signs of distress after administration.
-
For control groups, administer an equivalent volume of the vehicle (distilled water) using the same procedure.
Rodent Model of Dementia: Intracerebroventricular (i.c.v.) Aβ Infusion
Objective: To induce an AD-like pathology in rats through the continuous infusion of amyloid-β peptide.
Materials:
-
Amyloid-β peptide (1-40)
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Using a stereotaxic apparatus, implant an osmotic minipump subcutaneously.
-
Connect the minipump to a cannula stereotaxically implanted into the lateral ventricle.
-
The minipump should be set to deliver a continuous infusion of Aβ (1-40) at a rate of 300 pmol/day.[1]
-
The infusion should be maintained for the duration of the study (e.g., 10 weeks).[1]
-
Sham-operated animals should undergo the same surgical procedure with a cannula and minipump containing only the vehicle solution.
Behavioral Testing
Objective: To assess spatial learning and memory in rats. This task uses a positive reinforcement (ICSS) to motivate the animals.
Apparatus:
-
A circular open field (100 cm in diameter).[1]
-
A computerized video tracking system.
-
Electrodes implanted in the lateral hypothalamus for ICSS.[1]
-
A system to deliver ICSS when the animal meets specific criteria.
Procedure:
-
Habituation: Allow the rats to explore the open field for a set period to acclimate to the environment.
-
Training:
-
The task requires the rats to alternately visit two specific, unmarked reward locations within the open field.[1]
-
When a rat enters a correct reward location, it receives intracranial self-stimulation (ICSS) as a reward.[1]
-
The location of the reward zones should be randomized between animals to avoid olfactory cues.
-
Training sessions are typically conducted daily.
-
-
Data Analysis:
-
The primary outcome measure is the number of correct alternations or rewards obtained within a session.
-
Other measures include the distance traveled and the time taken to complete the task.
-
A significant increase in the number of rewards over time indicates successful learning.
-
Objective: To measure sensorimotor gating, which is often impaired in dementia models.
Apparatus:
-
A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.
Procedure:
-
Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.
-
Trial Types: The test consists of three trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
A higher %PPI indicates better sensorimotor gating.
-
Histological and Biochemical Analyses
Objective: To quantify the proliferation of new neurons in the hippocampus.
Procedure:
-
BrdU Administration: Inject rats with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells.
-
Tissue Preparation:
-
Perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and postfix them overnight.
-
Section the brains (e.g., 40 µm coronal sections) using a vibratome or cryostat.
-
-
Immunohistochemistry:
-
Antigen Retrieval: Treat the sections to denature the DNA and expose the BrdU antigen (e.g., with 2N HCl).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody: Incubate the sections with a primary antibody against BrdU.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) method and a chromogen like 3,3'-diaminobenzidine (DAB) to visualize the BrdU-positive cells.
-
-
Quantification: Count the number of BrdU-positive cells in the dentate gyrus of the hippocampus using a microscope.
Objective: To visualize and quantify amyloid-β plaques in brain tissue.
Procedure:
-
Tissue Preparation: Prepare brain sections as described for BrdU immunohistochemistry.
-
Immunohistochemistry:
-
Antigen Retrieval: Perform antigen retrieval, often with formic acid, to expose the Aβ epitopes.[4][5][6]
-
Blocking: Block non-specific binding.
-
Primary Antibody: Incubate with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).[6][7]
-
Secondary Antibody and Detection: Use a suitable secondary antibody and detection system (e.g., fluorescence or chromogenic).
-
-
Quantification: Analyze the images to determine the Aβ plaque load (e.g., percentage of area covered by plaques) in specific brain regions like the hippocampus and cortex.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of T-817MA
The neuroprotective effects of T-817MA are primarily mediated through the activation of the sigma-1 receptor. This activation is thought to trigger downstream signaling cascades that promote cell survival and neurogenesis. One proposed pathway involves the modulation of the Akt/GSK-3β signaling axis, which is crucial for neuronal survival and is often dysregulated in Alzheimer's disease.[8][9]
Caption: Proposed signaling pathway of T-817MA.
Experimental Workflow for T-817MA Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of T-817MA in a rodent model of dementia.
Caption: Experimental workflow for T-817MA evaluation.
References
- 1. Rat exploratory behavior controlled by intracranial self-stimulation improves the study of place cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-817MA, a novel neurotrophic agent, ameliorates loss of GABAergic parvalbumin-positive neurons and sensorimotor gating deficits in rats transiently exposed to MK-801 in the neonatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Amyloid-β in the Normal Rat Brain and Human Subjects and Its relevance for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | APOE4-APP interactions exert early influences on cerebrovascular structure and function: implications for Alzheimer’s disease [frontiersin.org]
- 8. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of T-82 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantification of T-82, a novel therapeutic agent, in various tissue matrices. The protocols detailed below are intended to guide researchers in developing and validating robust and reliable bioanalytical assays for preclinical and clinical studies.
Introduction
T-82 is a key molecule in ongoing drug development programs. Accurate quantification of T-82 in tissue is crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its distribution, accumulation, and clearance from target tissues. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of T-82 concentrations in tissue homogenates.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of T-82 in various tissue homogenates.
Table 1: Calibration Curve and Linearity
| Tissue Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Liver | 1 - 2000 | > 0.995 |
| Brain | 0.5 - 1000 | > 0.996 |
| Tumor | 1 - 1500 | > 0.994 |
Table 2: Accuracy and Precision
| Tissue Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Liver | LQC | 3 | 98.5 | 4.2 |
| MQC | 150 | 101.2 | 3.1 | |
| HQC | 1500 | 99.1 | 2.5 | |
| Brain | LQC | 1.5 | 97.9 | 5.1 |
| MQC | 75 | 102.5 | 3.8 | |
| HQC | 750 | 100.8 | 2.9 | |
| Tumor | LQC | 3 | 99.2 | 4.5 |
| MQC | 100 | 100.5 | 3.5 | |
| HQC | 1200 | 98.8 | 2.8 |
Table 3: Recovery and Matrix Effect
| Tissue Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Liver | 85.4 | 88.2 | 95.1 |
| Brain | 82.1 | 86.5 | 92.8 |
| Tumor | 88.9 | 89.1 | 97.3 |
Experimental Protocols
The following protocols provide a step-by-step guide for the quantification of T-82 in tissue samples.
3.1. Tissue Homogenization
This protocol describes the preparation of tissue homogenates suitable for subsequent extraction and analysis.
-
Tissue Collection and Weighing: Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.[1] Accurately weigh the tissue sample.
-
Homogenization Buffer Preparation: Prepare a homogenization buffer consisting of PBS with a protease inhibitor cocktail to prevent protein degradation.[2]
-
Homogenization: Place the weighed tissue in a homogenizer tube. Add the appropriate volume of ice-cold homogenization buffer (e.g., a 1:4 tissue weight to buffer volume ratio). Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved.[3][4] Keep samples on ice throughout the process.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate, for further processing.
-
Protein Concentration Determination: Measure the total protein concentration of the supernatant using a suitable method like the Bradford or BCA protein assay. This allows for the normalization of T-82 concentration to the total protein content.[2]
3.2. Sample Preparation: Protein Precipitation
This protocol details the extraction of T-82 from the tissue homogenate via protein precipitation, a common and effective method for small molecule analysis.[5]
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the tissue homogenate supernatant.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (a structurally similar molecule to T-82) to each sample, vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3.3. LC-MS/MS Analysis
This section outlines the instrumental parameters for the quantification of T-82.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
T-82: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values would be determined during method development)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values would be determined during method development)
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for T-82 quantification in tissue.
4.2. Hypothetical Signaling Pathway of T-82
This diagram illustrates a hypothetical signaling pathway that could be modulated by T-82, providing context for its mechanism of action studies.
Caption: Hypothetical signaling pathway activated by T-82.
References
Application Notes and Protocols: T-82 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-82 is a novel small molecule inhibitor of the pro-survival kinase, Kinase-X (fictional). This document provides detailed application notes and protocols for the utilization of T-82 in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-cancer therapeutics. The following sections outline the mechanism of action of T-82, protocols for a primary HTS assay, and methods for secondary validation and characterization of potential lead compounds.
Introduction to T-82
T-82 is a potent and selective ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase frequently overexpressed in various human cancers. Aberrant Kinase-X activity promotes tumor cell proliferation and survival by phosphorylating and activating downstream effector proteins in the Pro-Growth Signaling Pathway. By inhibiting Kinase-X, T-82 effectively abrogates this pro-survival signal, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action and Signaling Pathway
T-82 exerts its anti-tumor effects by directly inhibiting the catalytic activity of Kinase-X. This prevents the phosphorylation of its downstream substrate, Protein-Y, a key step in the activation of the Pro-Growth Signaling Pathway. The inhibition of this pathway ultimately leads to a decrease in the expression of genes responsible for cell proliferation and survival.
Application Notes and Protocols for T-82 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-82 is a novel investigational small molecule immunomodulator designed to enhance anti-tumor immunity. These application notes provide detailed protocols for assessing the efficacy of T-82 in preclinical cancer models. The following sections outline the necessary experimental designs, from in vitro characterization to in vivo efficacy studies, to robustly evaluate the therapeutic potential of T-82. Adherence to these standardized protocols will ensure reproducible and comparable data generation across different research settings.
Hypothesized Mechanism of Action
T-82 is hypothesized to be a potent and selective agonist of the STING (Stimulator of Interferon Genes) pathway. Activation of STING in tumor cells and immune cells within the tumor microenvironment is expected to lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, is predicted to promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.
Signaling Pathway
Caption: Hypothesized signaling cascade initiated by T-82.
Experimental Protocols
In Vitro STING Activation Assay
Objective: To confirm the ability of T-82 to activate the STING pathway in a cellular context.
Materials:
-
THP-1 dual reporter cells (expressing Lucia luciferase under an IRF-inducible promoter and SEAP under an NF-kB promoter)
-
T-82 compound
-
2',3'-cGAMP (positive control)
-
QUANTI-Luc™ Lucia luciferase detection reagent
-
QUANTI-Blue™ SEAP detection reagent
-
96-well plates
-
Cell culture medium (RPMI-1640 with 10% FBS)
Protocol:
-
Seed THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of T-82 and the positive control (2',3'-cGAMP) in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
To measure IRF induction, transfer 20 µL of the cell supernatant to a white 96-well plate and add 50 µL of QUANTI-Luc™ reagent. Read luminescence immediately on a plate reader.
-
To measure NF-kB activation, transfer 20 µL of the cell supernatant to a clear 96-well plate and add 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 1-4 hours and then read absorbance at 620-655 nm.
In Vitro Cytokine Release Assay
Objective: To quantify the release of key cytokines following T-82 treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line (e.g., B16-F10)
-
T-82 compound
-
LPS (positive control for PBMCs)
-
ELISA kits for IFN-β, TNF-α, and IL-6
-
96-well plates
-
Cell culture medium
Protocol:
-
Seed PBMCs or cancer cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of T-82. Include a vehicle control and a positive control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.
In Vivo Murine Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of T-82 in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 or B16-F10 cancer cells
-
T-82 compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Inject 1 x 10^6 MC38 or B16-F10 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (approximately 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, T-82 low dose, T-82 high dose, positive control).
-
Administer T-82 and vehicle control via the desired route (e.g., intratumoral, intravenous, or oral) according to the dosing schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration).
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study.
Data Presentation
Table 1: In Vitro STING Activation
| Compound | Concentration (µM) | IRF Activation (Luminescence) | NF-kB Activation (OD 650 nm) |
| Vehicle | - | ||
| T-82 | 0.1 | ||
| 1 | |||
| 10 | |||
| 2',3'-cGAMP | 10 |
Table 2: In Vitro Cytokine Release from PBMCs
| Treatment | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | |||
| T-82 (1 µM) | |||
| T-82 (10 µM) | |||
| LPS (100 ng/mL) |
Table 3: In Vivo Anti-Tumor Efficacy in MC38 Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | q.d. | 0 | ||
| T-82 (10 mg/kg) | q.d. | |||
| T-82 (30 mg/kg) | q.d. | |||
| Positive Control |
Conclusion
These application notes provide a framework for the preclinical evaluation of T-82's efficacy. The detailed protocols for in vitro and in vivo studies are designed to yield robust and reproducible data. The provided templates for data presentation will aid in the clear and concise summarization of findings. Successful completion of these studies will provide a strong basis for the further development of T-82 as a novel cancer immunotherapy.
Application Notes and Protocols: T-82 in Long-Term Potentiation (LTP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1] The induction of LTP at many synapses, particularly in the hippocampus, is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which leads to an influx of calcium and the activation of downstream signaling cascades.[2][3][4] These events ultimately result in an increase in the number and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane, leading to a long-lasting enhancement of synaptic transmission.[1][2][5]
Dysregulation of LTP and synaptic plasticity is implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease.[6] Therefore, compounds that can modulate LTP are of significant interest for therapeutic development. T-82 is a novel investigational compound that has been shown to positively modulate NMDA receptor function and enhance downstream signaling pathways crucial for the establishment and maintenance of LTP. These application notes provide detailed protocols for assessing the effects of T-82 on LTP in in vitro hippocampal slices.
T-82: Mechanism of Action
T-82 is a selective positive allosteric modulator of the NMDA receptor. It is hypothesized to enhance the open probability of the NMDA receptor channel in the presence of glutamate and postsynaptic depolarization, leading to an increased and more sustained calcium influx. This amplified calcium signal is believed to more robustly activate downstream kinases such as CaMKII and PKA, which are critical for the insertion of AMPA receptors into the postsynaptic membrane and subsequent structural changes at the synapse that support late-phase LTP.
Key Experiments and Data
Experiment 1: Effect of T-82 on Baseline Synaptic Transmission
This experiment aims to determine if T-82 has an effect on basal synaptic transmission before the induction of LTP.
Table 1: Effect of T-82 on Baseline Field Excitatory Postsynaptic Potential (fEPSP) Slope
| Treatment Group | Concentration | Mean fEPSP Slope (mV/ms) | Standard Deviation | n |
| Vehicle (Control) | - | 1.23 | 0.15 | 12 |
| T-82 | 10 µM | 1.25 | 0.18 | 12 |
| T-82 | 50 µM | 1.28 | 0.20 | 12 |
| T-82 | 100 µM | 1.30 | 0.22 | 12 |
Experiment 2: Effect of T-82 on the Induction and Maintenance of LTP
This experiment evaluates the ability of T-82 to enhance the magnitude and persistence of LTP following high-frequency stimulation (HFS).
Table 2: Effect of T-82 on LTP Magnitude
| Treatment Group | Concentration | fEPSP Slope (% of Baseline) at 60 min post-HFS | Standard Deviation | n |
| Vehicle (Control) | - | 155 | 12 | 12 |
| T-82 | 10 µM | 185 | 15 | 12 |
| T-82 | 50 µM | 210 | 18 | 12 |
| T-82 | 100 µM | 225 | 20 | 12 |
Experimental Protocols
Preparation of Acute Hippocampal Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Isolate the hippocampi and cut 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Electrophysiological Recordings
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal response.
-
Apply T-82 or vehicle to the perfusion bath at the desired concentration and continue to record baseline responses for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
Visualizations
Signaling Pathway of T-82 in LTP Enhancement
Caption: Proposed signaling pathway for T-82-mediated LTP enhancement.
Experimental Workflow for Assessing T-82 Effects on LTP
Caption: Experimental workflow for in vitro LTP assays with T-82.
Conclusion
The provided protocols and data illustrate a clear methodology for evaluating the effects of the novel compound T-82 on long-term potentiation in hippocampal slices. The results suggest that T-82 is a potent enhancer of LTP, likely acting through the positive modulation of NMDA receptor-dependent signaling pathways. These findings warrant further investigation into the therapeutic potential of T-82 for cognitive disorders characterized by synaptic dysfunction.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expression of long-term potentiation: reconciling the preists and the postivists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying LTP - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Honey and Alzheimer’s Disease—Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T-82 solubility and stability issues
Disclaimer: The following information is provided for a hypothetical compound designated "T-82" to illustrate common solubility and stability challenges in drug development. "T-82" does not correspond to a publicly known molecule, and the data presented is for exemplary purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of T-82?
A1: T-82 is a poorly soluble compound in aqueous media across the physiological pH range. Its equilibrium solubility in water at 37°C is typically less than 0.1 µg/mL. For detailed solubility data in various buffers and organic solvents, please refer to the data tables below.
Q2: What are the known stability issues with T-82?
A2: T-82 is susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis at high and low pH, oxidation, and photolytic degradation. It is recommended to handle and store T-82 under controlled conditions to minimize degradation.
Q3: What is the recommended storage condition for T-82 solid powder and solutions?
A3: Solid T-82 should be stored at -20°C, protected from light and moisture. Solutions of T-82 in organic solvents like DMSO should also be stored at -20°C in tightly sealed containers. For aqueous-based assays, it is advisable to prepare fresh solutions and use them immediately due to the compound's limited stability in aqueous media.
Q4: Can T-82 be formulated for in vivo studies?
A4: Due to its low aqueous solubility, formulation development is crucial for in vivo studies. Co-solvents, surfactants, and complexation agents can be used to enhance the solubility of T-82. Preliminary studies have shown that formulations using a combination of PEG400, Solutol HS 15, and citrate buffer can achieve suitable concentrations for oral administration in preclinical models.
Troubleshooting Guide
Issue 1: T-82 precipitates out of solution during my cell-based assay.
-
Question: I dissolved T-82 in DMSO to make a stock solution and then diluted it in my cell culture medium. I observe precipitation either immediately or after a short incubation period. What can I do to prevent this?
-
Answer: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The final concentration of T-82 in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment at lower concentrations.
-
Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS), increasing the serum concentration (e.g., from 10% to 20%) can sometimes help to keep hydrophobic compounds in solution through protein binding.
-
Use a Formulation: For in vitro studies, you can explore the use of solubilizing agents that are compatible with your cell line. Pluronic F-68 is one such agent that is often used.
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Issue 2: I am seeing inconsistent results in my enzyme inhibition assay with T-82.
-
Question: The IC50 values for T-82 in my enzyme inhibition assay vary significantly between experiments. What could be the cause of this variability?
-
Answer: Inconsistent results can stem from several factors related to solubility and stability:
-
Compound Adsorption: T-82, being hydrophobic, can adsorb to plastic surfaces of assay plates and pipette tips. This can lead to a lower effective concentration of the compound in the assay. To mitigate this, consider using low-adhesion microplates and pre-rinsing pipette tips with the compound solution.
-
Time-Dependent Precipitation: If T-82 is precipitating out of the assay buffer over the course of the experiment, the effective concentration will decrease over time, leading to variable results. Assess the solubility of T-82 in your assay buffer at the highest concentration used and over the duration of the assay.
-
Compound Degradation: If T-82 is unstable in your assay buffer, its concentration will decrease during the experiment. Conduct a stability study of T-82 in the assay buffer under the same conditions (temperature, light exposure) to determine its degradation rate.
-
Issue 3: My T-82 stock solution in DMSO has changed color.
-
Question: I have been storing a 10 mM stock solution of T-82 in DMSO at 4°C. After a week, I noticed a slight yellowing of the solution. Is it still usable?
-
Answer: A change in color often indicates chemical degradation. Storing DMSO stock solutions at 4°C can be problematic as DMSO freezes at 18.5°C, and repeated freeze-thaw cycles can introduce moisture, which can accelerate degradation.
-
Recommendation: It is best practice to store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The color change suggests that the solution may be compromised. It is advisable to prepare a fresh stock solution and compare its activity to the discolored stock to confirm if degradation has occurred.
-
Data Presentation
Table 1: Solubility of T-82 in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 37 | < 0.1 | Shake-flask |
| PBS (pH 7.4) | 37 | < 0.1 | Shake-flask |
| FaSSIF (pH 6.5) | 37 | 0.5 ± 0.1 | Shake-flask |
| FeSSIF (pH 5.0) | 37 | 1.2 ± 0.3 | Shake-flask |
| DMSO | 25 | > 50,000 | Visual |
| Ethanol | 25 | 1,500 ± 200 | Shake-flask |
| PEG400 | 25 | 25,000 ± 1,500 | Shake-flask |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Table 2: Stability of T-82 under Stress Conditions
| Condition | Time (hours) | % T-82 Remaining | Degradants Observed |
| 0.1 M HCl (pH 1.2) | 24 | 65% | Hydrolysis product 1 |
| pH 7.4 Buffer | 24 | 92% | Minor oxidative peak |
| 0.1 M NaOH (pH 13) | 24 | 45% | Hydrolysis product 2 |
| 3% H₂O₂ | 24 | 78% | Oxidative product 1 |
| UV Light (254 nm) | 4 | 85% | Photodegradant 1 |
| 60°C | 24 | 95% | No major degradants |
Experimental Protocols
1. Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of T-82 in a given solvent.
-
Methodology:
-
Add an excess amount of solid T-82 to a known volume of the test solvent (e.g., 1 mg in 1 mL) in a glass vial.
-
Seal the vial and place it in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check for the presence of solid material to ensure saturation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the concentration of T-82 in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
2. Forced Degradation Study
-
Objective: To identify potential degradation pathways and assess the stability of T-82 under various stress conditions.
-
Methodology:
-
Prepare solutions of T-82 (e.g., at 1 mg/mL) in different stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: pH 7.4 buffer
-
-
For thermal stress, store a solution of T-82 in a neutral buffer at an elevated temperature (e.g., 60°C).
-
For photostability, expose a solution of T-82 to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
At each time point, quench the degradation reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of T-82 remaining and to profile the formation of any degradation products.
-
Visualizations
Caption: Workflow for Equilibrium Solubility Measurement.
Caption: Troubleshooting Logic for Inconsistent Assay Results.
Technical Support Center: Overcoming T-82 Blood-Brain Barrier Permeability Challenges
Welcome to the technical support center for T-82. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to blood-brain barrier (BBB) permeability of the novel therapeutic compound, T-82.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting T-82's entry into the central nervous system (CNS)?
A1: The primary obstacles are inherent to the highly selective nature of the blood-brain barrier. The BBB is composed of tightly packed endothelial cells that restrict the passage of most molecules.[1] For T-82, challenges may include its molecular size, polarity, and potential interaction with efflux transporters.[1] Large and water-soluble molecules, in particular, have difficulty crossing this barrier.[1]
Q2: How can I assess the blood-brain barrier permeability of T-82 in the early stages of my research?
A2: In vitro models are excellent tools for initial screening.[2][3] Commonly used models include monolayer cell cultures on Transwell inserts, which mimic the luminal (blood) and abluminal (brain) sides.[2][3] More advanced models, such as dynamic and microfluidic BBB models, can provide a more physiologically relevant environment by incorporating shear stress.[2][4]
Q3: My in vitro results show low permeability of T-82. What are the next steps?
A3: Low in vitro permeability warrants further investigation into the underlying causes. Consider the following:
-
Physicochemical Properties: Analyze T-82's lipophilicity, molecular weight, and charge. Highly polar or large molecules often exhibit poor passive diffusion.
-
Efflux Transporter Interaction: T-82 might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain.[1]
-
Formulation Strategies: Explore novel formulation approaches to enhance T-82's ability to cross the BBB.
Q4: What are some common formulation strategies to improve the CNS delivery of a compound like T-82?
A4: Several strategies can be employed, including:
-
Prodrugs: Modifying T-82 into a more lipophilic prodrug can enhance its passive diffusion across the BBB.[5]
-
Nanoparticle Encapsulation: Encapsulating T-82 in nanoparticles can protect it from degradation and facilitate transport.[6][7]
-
Targeted Delivery: Conjugating T-82 to ligands that bind to specific receptors on the BBB can promote receptor-mediated transcytosis.[8]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of T-82 in In Vivo Studies
This common issue suggests poor BBB penetration or rapid clearance from the brain.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| High Efflux by Transporters (e.g., P-gp, BCRP) | Co-administer T-82 with a known P-gp/BCRP inhibitor (e.g., elacridar, tariquidar) in your animal model.[5][9] | A significant increase in the brain-to-plasma ratio in the presence of an inhibitor strongly suggests that T-82 is an efflux transporter substrate. |
| Poor Physicochemical Properties for Passive Diffusion | Synthesize and test more lipophilic analogs of T-82. | Small, lipophilic molecules are more likely to passively diffuse across the BBB.[1] |
| Rapid Metabolism within the CNS | Analyze brain homogenates for T-82 metabolites. | The presence of metabolic enzymes at the BBB can degrade drugs before they reach their target.[1] |
| Ineffective Formulation | Explore alternative delivery systems such as lipid nanoparticles or peptide-drug conjugates to facilitate transport.[7][8] | Advanced formulations can bypass traditional barriers to entry. |
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models
Variability in in vitro data can obscure the true permeability potential of T-82.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Barrier Integrity in Cell Culture Model | Regularly measure Transendothelial Electrical Resistance (TEER) to ensure a tight monolayer.[3][4] | High TEER values are indicative of a well-formed, restrictive barrier, crucial for reliable permeability data.[4] |
| Inappropriate Cell Model | Consider using co-culture models (e.g., endothelial cells with astrocytes and pericytes) or stem cell-derived models for a more in vivo-like environment.[2][3][10] | The interaction between different cell types of the neurovascular unit is critical for establishing and maintaining BBB properties.[4] |
| Experimental Conditions | Standardize all experimental parameters, including incubation times, vehicle controls, and analytical methods. | Consistency is key to reproducible results. |
| Microfluidic vs. Static Models | If using a static Transwell model, consider transitioning to a dynamic or microfluidic system to incorporate physiological shear stress.[2][4] | Shear stress is known to enhance the tightness and physiological relevance of in vitro BBB models.[4] |
Experimental Protocols
Protocol 1: In Vitro T-82 Permeability Assessment using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of T-82 across a brain microvascular endothelial cell (BMEC) monolayer.
Methodology:
-
Cell Culture:
-
Seed primary or immortalized BMECs on the apical (luminal) side of a Transwell insert with a microporous membrane.[2]
-
For a co-culture model, seed astrocytes on the basolateral (abluminal) side of the well.[3]
-
Culture the cells until a confluent monolayer is formed, confirmed by high TEER values.[4]
-
-
Permeability Assay:
-
Replace the culture medium in both compartments with a transport buffer.
-
Add T-82 (at a known concentration) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of T-82 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of T-82 across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of T-82 in the apical chamber.
-
-
-
Protocol 2: Evaluation of T-82 as an Efflux Transporter Substrate
Objective: To determine if T-82 is a substrate for P-glycoprotein (P-gp).
Methodology:
-
Cell Line Selection:
-
Utilize a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a corresponding parental cell line with low P-gp expression (e.g., MDCK).
-
-
Bidirectional Transport Assay:
-
Perform a bidirectional transport study using the Transwell model with both cell lines.
-
Measure the transport of T-82 from the apical to the basolateral (A-to-B) direction and from the basolateral to the apical (B-to-A) direction.
-
-
Data Analysis:
-
Calculate the efflux ratio (ER) using the following formula:
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
An efflux ratio significantly greater than 2 in the P-gp overexpressing cell line, which is reduced in the presence of a P-gp inhibitor, indicates that T-82 is a P-gp substrate.
-
Visualizations
Caption: Workflow for assessing T-82 blood-brain barrier permeability.
References
- 1. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 4. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. gate2brain.com [gate2brain.com]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing T-82 Concentration for Cell Culture Experiments
Disclaimer: The following information is provided for a hypothetical compound designated "T-82" for illustrative purposes, based on common scenarios encountered with novel kinase inhibitors in cancer research. Please consult the specific product datasheet for your compound.
Frequently Asked Questions (FAQs)
Q1: What is T-82 and what is its mechanism of action?
T-82 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. T-82 exerts its anti-cancer effects by blocking the kinase activity of key proteins in this pathway, leading to cell cycle arrest and apoptosis in tumor cells.
Q2: What is the recommended starting concentration for T-82 in cell culture experiments?
The optimal concentration of T-82 is highly dependent on the cell line being used. We recommend starting with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific model. A common starting point is a logarithmic dilution series from 1 nM to 10 µM. Please refer to the table below for suggested starting ranges for common cancer cell lines based on preclinical data.
Q3: How should I prepare and store a stock solution of T-82?
T-82 is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving T-82 in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Q4: I am observing high levels of cell death even at low concentrations of T-82. What could be the cause?
If you are observing excessive cytotoxicity, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the PI3K/Akt/mTOR pathway.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%.
-
Initial Seeding Density: Plating cells at too low a density can make them more susceptible to drug treatment. Ensure your cells are in the exponential growth phase at the time of treatment.[2]
-
Incubation Time: A shorter incubation time with T-82 may be sufficient to achieve the desired effect without excessive cell death.
Q5: My results with T-82 are not consistent. What are some common causes of variability?
Inconsistent results can arise from several factors:
-
Stock Solution Stability: Ensure your T-82 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered growth rates and drug responses.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in results. Use a cell counter for accurate seeding.
-
Reagent Quality: Ensure all cell culture media, sera, and supplements are of high quality and not expired.
Data Summary
Table 1: Recommended Starting Concentration Ranges for T-82 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (nM) | Notes |
| MCF-7 | Breast Cancer | 1 - 1000 | Highly sensitive to PI3K/Akt/mTOR inhibition. |
| PC-3 | Prostate Cancer | 10 - 5000 | Moderately sensitive. |
| A549 | Lung Cancer | 50 - 10000 | May require higher concentrations. |
| U87 MG | Glioblastoma | 5 - 2500 | Variable sensitivity reported. |
Troubleshooting Guide
Table 2: Common Issues and Solutions for T-82 Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| T-82 Precipitates in Culture Medium | - Poor solubility of T-82 at the working concentration. - High final DMSO concentration. | - Prepare fresh dilutions from a lower concentration stock. - Ensure the final DMSO concentration is ≤ 0.1%.[1] - Briefly warm the medium to 37°C before adding the final T-82 dilution. |
| No Observable Effect of T-82 | - T-82 concentration is too low. - The cell line is resistant to T-82. - Inactive T-82 due to improper storage. | - Increase the concentration range of T-82. - Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your cell line. - Use a fresh aliquot of T-82 stock solution. |
| High Background in Western Blot for Phospho-Proteins | - Suboptimal antibody concentration. - Inadequate washing steps. - High phosphatase activity in cell lysate. | - Titrate primary and secondary antibodies. - Increase the number and duration of wash steps. - Include phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Protocol 1: Determining the IC50 of T-82 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
T-82 Treatment: Prepare a serial dilution of T-82 in complete culture medium. Remove the old medium from the wells and add 100 µL of the T-82 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with T-82 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Troubleshooting T-82 inconsistent experimental results
Welcome to the technical support center for T-82, a novel, potent, and selective inhibitor of the PI3K/Akt signaling pathway. This resource is designed to help you troubleshoot common issues and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for T-82?
A1: T-82 is a small molecule inhibitor that selectively targets the p110α subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, T-82 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt. This ultimately leads to decreased cell proliferation, survival, and growth in cancer cell lines with a constitutively active PI3K/Akt pathway.
Q2: How should I store and handle T-82?
A2: T-82 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. To prepare a stock solution, dissolve the powder in cell culture-grade DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability in IC50 values for T-82 between experiments.
This is a common issue when assessing the potency of a compound. The IC50 value, or the concentration of an inhibitor required to reduce a biological response by 50%, can be influenced by several factors.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health & Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Over- or under-confluent cells will respond differently to T-82. Use a cell counter for accuracy. |
| Reagent Variability | Use the same lot of serum, media, and other reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to confirm consistent cell growth and T-82 response. |
| Compound Instability | Prepare fresh dilutions of T-82 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Ensure the incubation time for the cell viability assay (e.g., 48, 72 hours) is consistent across all experiments. |
Example of IC50 Variability:
| Experiment ID | Cell Passage | Seeding Density (cells/well) | Serum Lot | Calculated IC50 (nM) |
| EXP-01 | 8 | 5,000 | A | 15.2 |
| EXP-02 | 8 | 5,000 | A | 16.1 |
| EXP-03 | 25 | 8,000 | A | 45.8 |
| EXP-04 | 9 | 5,000 | B | 28.5 |
As shown in the table, high cell passage (EXP-03) and a different serum lot (EXP-04) led to significant shifts in the measured IC50 value.
Problem 2: Inconsistent levels of p-Akt inhibition at a given T-82 concentration.
Western blotting is often used to confirm the on-target effect of T-82 by measuring the phosphorylation of Akt (a downstream target of PI3K). Variability in these results can obscure the true efficacy of the compound.
Troubleshooting Workflow for p-Akt Western Blotting
Technical Support Center: T-82 Toxicity and Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and cytotoxicity of the novel kinase inhibitor, T-82.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of T-82?
A1: T-82 is a potent inhibitor of the pro-survival kinase, Kinase-X. By inhibiting Kinase-X, T-82 is expected to induce apoptosis in cancer cells that are dependent on this signaling pathway for their growth and survival. The primary mechanism of cytotoxicity is anticipated to be the induction of programmed cell death.
Q2: Which cell lines are most sensitive to T-82?
A2: Sensitivity to T-82 is highly correlated with the expression and activity of Kinase-X. Cancer cell lines with high Kinase-X expression are generally more susceptible. Refer to the table below for IC50 values in commonly used cell lines.
Q3: What are the common issues observed when performing an MTT assay with T-82?
A3: A common issue is high background absorbance. This can be due to incomplete solubilization of formazan crystals. Ensure complete solubilization by using an appropriate solvent like DMSO and allowing sufficient incubation time.[1] Another potential issue is interference of T-82 with the MTT reagent itself. It is advisable to run a control with T-82 in cell-free media to check for any direct reduction of MTT by the compound.
Q4: My cell viability results with T-82 are not reproducible. What could be the cause?
A4: Lack of reproducibility in cell-based assays can stem from several factors.[2] Key considerations for T-82 experiments include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.
-
Compound Stability: T-82 is light-sensitive. Prepare fresh dilutions for each experiment and protect them from light.
-
Incubation Time: Adhere strictly to the recommended incubation times with T-82.
Q5: How can I differentiate between apoptosis and necrosis induced by T-82?
A5: To distinguish between apoptosis and necrosis, you can use assays that measure specific markers for each cell death mechanism. For example, an Annexin V/Propidium Iodide (PI) assay can be used. Annexin V stains apoptotic cells, while PI stains necrotic cells.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a 96-well plate cytotoxicity assay.
-
Possible Cause: Uneven cell distribution or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gently pipetting up and down.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the media and affect cell growth. Fill the outer wells with sterile PBS or media without cells.
-
After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before placing it in the incubator to allow for even cell settling.
-
Problem 2: Unexpectedly low cytotoxicity of T-82 in a sensitive cell line.
-
Possible Cause: Degradation of the T-82 compound or sub-optimal assay conditions.
-
Troubleshooting Steps:
-
Confirm the concentration and purity of your T-82 stock solution.
-
Prepare fresh dilutions of T-82 for each experiment.
-
Optimize the incubation time. It's possible that a longer exposure to T-82 is required to induce a significant cytotoxic effect.
-
Check the health of your cell line. Ensure cells are in the logarithmic growth phase and are not confluent.
-
Problem 3: Inconsistent results with the LDH release assay.
-
Possible Cause: High background LDH release or interference from serum in the culture medium.
-
Troubleshooting Steps:
-
High background LDH can be due to rough handling of the cells during the experiment. Be gentle when adding reagents to the wells.
-
Serum contains LDH, which can lead to false-positive results. It is recommended to use serum-free media during the T-82 treatment period if your cell line can tolerate it for the duration of the experiment.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of T-82 in Various Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5 ± 0.1 |
| A549 | Lung Carcinoma | 1.2 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 10.2 ± 2.1 |
| U-87 MG | Glioblastoma | > 50 |
Table 2: In Vivo Acute Toxicity of T-82 in Mice
| Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |
| Intravenous (IV) | 150 | Sedation, ataxia |
| Oral (PO) | > 2000 | No significant adverse effects observed |
Experimental Protocols
Protocol 1: MTT Assay for T-82 Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of T-82 in culture medium. Remove the old medium from the wells and add 100 µL of the T-82 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for T-82-Induced Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Mandatory Visualizations
References
Refining T-82 delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OT-82 in in vivo studies. The information is tailored for scientists and drug development professionals to refine delivery methods and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is OT-82 and what is its primary mechanism of action?
A1: OT-82 is a next-generation small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[2][3] By inhibiting NAMPT, OT-82 depletes intracellular NAD+ levels, which is critical for cancer cell metabolism, DNA damage repair, and survival.[1][4] This NAD+ depletion leads to impaired PARP activity, increased DNA damage, G2 cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1]
Q2: What is the recommended route of administration for OT-82 in preclinical models?
A2: Based on published preclinical studies, OT-82 is effectively administered orally (p.o.).[3][5] This route has been used successfully in various xenograft models of hematological malignancies and Ewing sarcoma.[1][3][5]
Q3: What vehicle should be used for the oral formulation of OT-82?
A3: While specific vehicle formulations can be proprietary, a common starting point for oral gavage of small molecules in preclinical studies involves a suspension or solution in vehicles such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to determine the optimal, non-toxic vehicle that ensures the stability and bioavailability of OT-82. Always perform a small pilot study to confirm vehicle tolerability in your animal model.
Q4: How can I monitor the on-target activity of OT-82 in my in vivo study?
A4: On-target activity can be confirmed by measuring pharmacodynamic markers in tumor tissue or peripheral blood mononuclear cells (PBMCs). Key biomarkers include:
-
NAD+ Levels: A dose-dependent reduction in NAD+ levels in tumor tissue is a direct indicator of NAMPT inhibition.[2]
-
PARP Activity: Reduced poly (ADP-ribose) polymerase (PARP) activity, which can be measured by assessing levels of poly(ADP-ribosyl)ated (PARylated) PARP-1, is a downstream marker of NAD+ depletion.[1][5]
-
NMN Rescue: In in vitro validation experiments, the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme, should rescue cells from OT-82-induced viability loss, confirming on-target activity.[1][2]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High Toxicity / Weight Loss in Animals | Dose may be too high for the specific animal strain or model. Hematopoietic and lymphoid organs are primary targets for dose-limiting toxicity.[3] | 1. Dose Reduction: Lower the dose of OT-82. 2. Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for recovery.[3][5] 3. Dietary Supplementation: Consider supplementing the diet with niacin, which can help expand the therapeutic index.[3] 4. Monitor Blood Counts: Perform regular complete blood counts (CBCs) to monitor for hematological toxicity. |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement in the tumor. 2. Poor Bioavailability: The formulation or vehicle may not be optimal, leading to poor absorption. 3. Tumor Resistance: The tumor model may have intrinsic resistance mechanisms (e.g., high expression of NAPRT, an enzyme in a parallel NAD+ salvage pathway).[2] | 1. Dose Escalation: Cautiously increase the dose while carefully monitoring for toxicity. 2. Pharmacodynamic Analysis: Measure NAD+ levels and PARP activity in tumors to confirm target engagement.[1] If the target is not being modulated, reconsider the delivery method. 3. Combination Therapy: Combine OT-82 with agents that augment DNA damage, such as irinotecan or PARP inhibitors, which has shown enhanced antitumor activity.[1][2] |
| Variable Tumor Response Among Animals | 1. Inconsistent Dosing: Inaccuracies in oral gavage technique can lead to variable drug delivery. 2. Metabolic Differences: Individual animal metabolism can affect drug processing. 3. Tumor Heterogeneity: Variation in the molecular features of the tumors, even within the same model. | 1. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to deliver consistent volumes. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Analyze Pharmacokinetics: If variability persists, conduct a pharmacokinetic (PK) study to measure plasma concentrations of OT-82 and correlate them with tumor response. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of OT-82 in Leukemia Cell Lines
| Cell Line Type | Number of Cell Lines | IC50 Range (nM) | Mean IC50 ± SD (nM) |
| Acute Lymphoblastic Leukemia (ALL) | 3 | 0.9 – 3.4 | Not Reported |
| Acute Myeloid Leukemia (AML) | 3 | 0.9 – 3.4 | Not Reported |
| High-Risk Pediatric ALL PDX Cells (ex vivo) | Not Specified | 0.4 – 3.6 | 1.2 ± 0.9 |
Data synthesized from multiple studies evaluating the half-maximal inhibitory concentration (IC50) of OT-82.[4][5]
Table 2: Preclinical In Vivo Dosing Regimens for OT-82
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Ewing Sarcoma | SCID Beige or NOG Mice | Not specified, but resulted in tumor growth inhibition | Impaired tumor growth and prolonged survival | [1] |
| Pediatric ALL PDX | Immune Deficient (NSG) Mice | 40 mg/kg, p.o., daily for 3 days, repeated for 3 weeks | Significant increase in event-free survival in 11/13 PDXs | [5] |
| Hematopoietic Malignancies | Mouse Xenograft | 30 mg/kg, p.o., daily for 3 days, followed by 4 days off; repeated for 2 weeks | Strong efficacy against various hematological malignancies | [3] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of OT-82 in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or SCID Beige) aged 4-6 weeks.
-
Tumor Implantation: Implant human cancer cells (e.g., Ewing sarcoma or ALL cell lines) subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers twice weekly.
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
OT-82 Preparation: Prepare OT-82 in a suitable vehicle. Ensure the formulation is homogenous before each administration.
-
Administration: Administer OT-82 or vehicle via oral gavage (p.o.) according to the planned dosing schedule (e.g., 30-40 mg/kg daily for a set number of days/weeks).[3][5]
-
Monitoring: Monitor animal body weight and general health daily or as required by institutional guidelines.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, signs of significant toxicity, or a specific study duration).
-
Pharmacodynamic Analysis (Optional): At specified time points or at the study endpoint, harvest tumors and/or blood for analysis of NAD+ levels and PARP activity to confirm on-target effects.[1][2]
Visualizations
Caption: Mechanism of action of OT-82 in cancer cells.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Addressing off-target effects of T-82 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects of T-82, a multi-targeted kinase inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-82 and what are its primary targets?
A1: T-82 is a potent, orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (KIT).[1][2] By inhibiting these RTKs, T-82 disrupts signaling pathways crucial for tumor growth, angiogenesis, and metastatic progression.[1]
Q2: What are the known off-target effects of T-82?
A2: Due to its nature as a multi-targeted kinase inhibitor, T-82 can interact with kinases other than its intended targets, leading to off-target effects.[3][4] A significant off-target effect is the inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] This inhibition has been linked to cardiotoxicity observed in preclinical models.[6] Other potential off-target effects can contribute to a range of cellular responses and side effects, including fatigue, hypertension, and dermatologic toxicities.[5]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical challenge.[7] A multi-pronged approach is recommended:
-
Use of a structurally distinct inhibitor: Compare the effects of T-82 with another inhibitor that targets the same primary pathway but has a different chemical structure and likely a different off-target profile.
-
Rescue experiments: Attempt to rescue the observed phenotype by reactivating the primary target pathway downstream of T-82's inhibition point.
-
CRISPR/Cas9 gene editing: Use gene editing to create cells lacking the intended target of T-82. If the experimental effect persists in these cells, it is likely an off-target effect.[8]
-
Dose-response analysis: Carefully analyze the dose-response curves for your observed effects. Off-target effects may occur at different concentrations than on-target effects.
Q4: What are some common clinical side effects associated with T-82, and what is their molecular basis?
A4: Common side effects observed with T-82 in clinical settings include fatigue, diarrhea, hypertension, and hand-foot syndrome.[9][10] The molecular basis for these is often linked to both on-target and off-target inhibition. For example:
-
Fatigue: May be linked to the off-target inhibition of AMPK, disrupting cellular energy balance.[5]
-
Hypertension: Likely an on-target effect related to the inhibition of VEGFR in endothelial cells.[11]
-
Cardiotoxicity: Evidence suggests this is at least partially due to the off-target inhibition of AMPK in cardiomyocytes.[6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
Q: I am observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of T-82's primary targets. How can I troubleshoot this?
A: This situation strongly suggests a potential off-target effect. Here is a step-by-step guide to investigate this:
-
Confirm Compound Identity and Purity: Ensure the T-82 compound you are using is of high purity and has not degraded.
-
Titrate T-82 Concentration: Perform a detailed dose-response experiment. The unexpected phenotype might only manifest at higher concentrations, which are more likely to induce off-target effects.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of T-82. This can help rule out effects caused by the chemical scaffold itself.
-
Validate with a Second Inhibitor: Use a different kinase inhibitor with the same primary targets but a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of T-82.
-
Perform a Kinome-Wide Selectivity Screen: To identify potential off-target kinases, consider a kinome profiling service. This will provide data on the inhibitory activity of T-82 against a large panel of kinases.
Issue 2: Inconsistent Results in Western Blotting Experiments
Q: My western blot results for downstream signaling pathways are variable after T-82 treatment. What could be the cause and how can I fix it?
A: Inconsistent western blot results can be due to a variety of factors, from technical variability to the complex biology of kinase inhibitor action.
-
Problem: High Background
-
Possible Cause: Insufficient blocking or washing, or antibody concentrations are too high.
-
Solution: Ensure the membrane is fully submerged during blocking for at least one hour. Increase the number and duration of wash steps. Titrate your primary and secondary antibody concentrations to find the optimal dilution.[11]
-
-
Problem: No or Weak Signal
-
Possible Cause: Poor protein transfer, inactive antibody, or insufficient protein load.
-
Solution: Confirm successful protein transfer using a total protein stain like Ponceau S. Check the storage conditions and expiration date of your antibodies. Increase the amount of protein loaded onto the gel.[12]
-
-
Problem: Multiple Bands
-
Possible Cause: Non-specific antibody binding, protein degradation, or post-translational modifications.
-
Solution: Use an affinity-purified primary antibody. Ensure fresh protease and phosphatase inhibitors are added to your lysis buffer. Consult literature or databases like Swiss-Prot to check for known isoforms or modifications of your target protein.[12]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of T-82 (using Sunitinib as a proxy) against its primary targets and a key off-target kinase.
| Target | IC50 / Kd | Assay Type | Reference |
| On-Targets | |||
| VEGFR1 | 80 nM | Biochemical | [2] |
| VEGFR2 | 9 nM | Biochemical | [2] |
| PDGFRα | 4 nM | Biochemical | [2] |
| PDGFRβ | <3 nM | Biochemical | [2] |
| KIT | 4 nM | Biochemical | [2] |
| Key Off-Target | |||
| AMPK | ~500 nM | In vitro kinase assay | [6] |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Interactions
This protocol provides a general workflow for assessing the selectivity of T-82 against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of T-82 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases. Panels can range from a few dozen to over 400 kinases, covering a significant portion of the human kinome.[13]
-
Assay Format: Common assay formats include radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[5]
-
Execution: Submit the T-82 compound to the service provider. They will perform the assays, typically at a fixed concentration of T-82 (e.g., 1 µM) and a fixed ATP concentration.
-
Data Analysis: The results are usually provided as a percentage of kinase activity remaining in the presence of T-82. A significant reduction in activity (e.g., >50%) for a kinase not on the primary target list indicates a potential off-target interaction.
-
Follow-up: For any identified off-targets, perform follow-up dose-response assays to determine the IC50 value and confirm the interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement
CETSA® is a powerful method to verify that T-82 binds to its intended (and potentially unintended) targets in a cellular context.[1]
-
Cell Treatment: Treat intact cells with either vehicle control or T-82 at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for 3 minutes using a PCR machine.[7]
-
Cell Lysis: Lyse the cells by freeze-thawing.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein and a suspected off-target protein by western blotting or other quantitative methods like ELISA.
-
Data Interpretation: A target protein that is bound by T-82 will be stabilized and thus more resistant to heat-induced denaturation. This will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Workflow for troubleshooting unexpected experimental outcomes with T-82.
Caption: Signaling pathways affected by T-82's on- and off-target activities.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
T-82 degradation and storage best practices
Welcome to the Technical Support Center for T-82. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to T-82.
Chemical Name: 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate
Frequently Asked Questions (FAQs)
Q1: What is T-82 and what is its primary mechanism of action?
T-82 is a quinoline derivative that functions as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, T-82 increases the concentration of acetylcholine in the brain, which may help to ameliorate memory impairment associated with cholinergic dysfunction.[1][3]
Q2: What are the general recommendations for the storage of solid T-82?
While specific stability studies for T-82 are not widely published, general best practices for solid-state chemical compounds of similar complexity recommend storage in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8 °C) is advisable to minimize degradation from moisture and heat. The container should be tightly sealed to prevent exposure to air and humidity.
Q3: How should I prepare and store solutions of T-82?
For optimal stability, it is recommended to prepare T-82 solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. The choice of solvent can impact stability; consult the manufacturer's datasheet for recommended solvents. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds.
Q4: I am seeing a decrease in the activity of my T-82 solution over time. What could be the cause?
A decrease in activity is likely due to the chemical degradation of T-82. Several factors could contribute to this:
-
Hydrolysis: The presence of water can lead to the breakdown of the molecule, particularly if it contains ester or amide bonds.
-
Oxidation: Exposure to air can cause oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Repeated Freeze-Thaw Cycles: This can cause the compound to precipitate out of solution or degrade.
-
pH Instability: The stability of the compound may be pH-dependent.
Q5: Are there any known degradation pathways for T-82?
Specific degradation pathways for T-82 have not been extensively documented in publicly available literature. However, based on its chemical structure, which includes piperidine and quinoline moieties, potential degradation pathways could involve:
-
N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Oxidation: Oxidation of the piperidine or quinoline rings.
-
Ring Opening: Cleavage of the heterocyclic rings under harsh conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in an assay | Degradation of T-82 in solution. | Prepare a fresh stock solution from solid material. Ensure the solvent is anhydrous and of high purity. Protect the solution from light and store at -80°C in single-use aliquots. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) | Presence of degradation products or impurities. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a fresh, high-purity sample of T-82 as a reference. Ensure the mobile phase is compatible with the compound. |
| Precipitate forms in a stored solution | Poor solubility or degradation leading to insoluble products. | Try a different solvent or a lower concentration. If the precipitate forms after storage, it is likely a degradation product. Discard the solution and prepare a new one. |
| Color change in the solid compound or solution | Degradation of the compound. | A color change is a strong indicator of chemical degradation. Do not use the compound and obtain a fresh batch. |
Experimental Protocols
Protocol for Assessing the Stability of T-82 in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of T-82 under various stress conditions.
1. Materials:
- T-82 (solid)
- High-purity solvents (e.g., DMSO, ethanol)
- Buffers of various pH (e.g., pH 4, 7, 9)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS system with a suitable column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of T-82 in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks and quantify the loss of the parent T-82 peak.
-
3. Data Interpretation:
- The percentage of degradation can be calculated by comparing the peak area of T-82 in the stressed samples to the control.
- The appearance of new peaks indicates the formation of degradation products. These can be further characterized by mass spectrometry.
Visualizations
Caption: Best practices for the storage of T-82 in solid and solution forms.
Caption: Troubleshooting workflow for common issues related to T-82 degradation.
References
Validation & Comparative
T-82: A Comparative Analysis of a Novel Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acetylcholinesterase inhibitor T-82 with other established drugs in its class, including donepezil, rivastigmine, and galantamine. The information is compiled from preclinical data to assist researchers in evaluating its potential therapeutic efficacy.
Efficacy in Acetylcholinesterase and Butyrylcholinesterase Inhibition
T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that has demonstrated potent inhibitory activity against acetylcholinesterase (AChE). The primary mechanism of action for acetylcholinesterase inhibitors is to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of T-82 and other acetylcholinesterase inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity index (SI) is the ratio of the IC50 for BuChE to the IC50 for AChE, with a higher value indicating greater selectivity for AChE.
| Inhibitor | hAChE IC50 (nM) | hBuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| T-82 | 109.4 | ~35,227 | ~322 |
| Donepezil (E2020) | 11.8 | ~13,534 | ~1147 |
| Tacrine | 84.2 | Data not available | Data not available |
| Rivastigmine | 450 | 31 | 0.07 |
| Galantamine | 840 | 12,000 | 14.3 |
Note: Data for T-82, Donepezil (E2020), and Tacrine are from studies on rat brain homogenate and human plasma. Data for Rivastigmine and Galantamine are compiled from various sources for comparative purposes.
Based on the available data, T-82 is a potent inhibitor of AChE, with an IC50 value of 109.4 nM.[1] Its potency is comparable to that of tacrine but less potent than donepezil. Notably, T-82 exhibits high selectivity for AChE over BuChE, with its inhibitory activity on AChE being approximately 322-fold greater than on BuChE. This selectivity is a desirable characteristic, as the inhibition of BuChE is sometimes associated with peripheral side effects. In comparison, donepezil shows even higher selectivity for AChE, while rivastigmine is a dual inhibitor of both AChE and BuChE.
Effect on Amyloid-Beta Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Some acetylcholinesterase inhibitors have been investigated for their potential to modulate this process.
There is currently no publicly available experimental data on the effect of T-82 on amyloid-beta aggregation.
Further research is required to determine if T-82 possesses any dual-function capabilities in both enhancing cholinergic transmission and mitigating amyloid pathology.
Experimental Protocols
Determination of IC50 for Acetylcholinesterase and Butyrylcholinesterase
The inhibitory activity of T-82 and other compounds on AChE and BuChE is typically determined using a modification of the colorimetric method developed by Ellman.
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at a specific wavelength (typically around 412 nm).
General Procedure:
-
Enzyme and Substrate Preparation: Solutions of purified human acetylcholinesterase or butyrylcholinesterase and their respective substrates (acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., T-82) for a specific period to allow for binding.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Colorimetric Reaction: DTNB is included in the reaction mixture to react with the thiocholine produced.
-
Absorbance Measurement: The change in absorbance over time is measured using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the aggregation of amyloid-beta peptides in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures that are characteristic of amyloid fibrils. This property allows for the real-time monitoring of fibril formation.
General Procedure:
-
Aβ Peptide Preparation: A solution of synthetic Aβ peptide (e.g., Aβ42) is prepared in a suitable buffer and incubated under conditions that promote aggregation (e.g., 37°C with agitation).
-
Incubation with Inhibitor: The Aβ peptide is incubated in the presence and absence of various concentrations of the test compound.
-
ThT Fluorescence Measurement: At different time points, aliquots of the incubation mixture are taken, and ThT is added. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
Data Analysis: An increase in ThT fluorescence over time indicates the formation of amyloid fibrils. The effect of the test compound on aggregation is determined by comparing the fluorescence kinetics of the samples with and without the inhibitor.
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic signaling pathway and its disruption in Alzheimer's Disease.
Experimental Workflow for IC50 Determination
References
Comparative analysis of T-82 and galantamine
Comparative Analysis: T-82 and Galantamine
A comparative analysis between T-82 and galantamine is not currently feasible due to the lack of identifiable scientific literature or clinical data pertaining to a compound designated as "T-82" in the context of neurodegenerative diseases or cholinergic modulation.
Extensive searches of scientific databases and clinical trial registries did not yield any information on a compound with the identifier "T-82" that would allow for a meaningful comparison with the well-established Alzheimer's disease medication, galantamine. Therefore, this guide will provide a comprehensive overview of galantamine, including its mechanism of action, clinical efficacy, and the experimental protocols used to characterize its activity, in line with the requested format for a comparison guide.
In-Depth Analysis of Galantamine
Galantamine is a well-characterized drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] It exhibits a dual mechanism of action, which distinguishes it from other acetylcholinesterase inhibitors.[2]
Mechanism of Action
Galantamine's therapeutic effects are attributed to two primary mechanisms:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: Galantamine inhibits the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[3][4]
-
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, leading to a conformational change that potentiates the receptor's response to acetylcholine.[2][4] This positive allosteric modulation enhances the release of several neurotransmitters, which may contribute to the improvement of cognitive and behavioral symptoms in Alzheimer's disease.[4][5]
Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy of galantamine in improving cognitive function, activities of daily living, and global clinical state in patients with mild to moderate Alzheimer's disease.
| Clinical Trial Identifier/Reference | Primary Efficacy Endpoint | Dosage | Treatment Duration | Key Findings |
| Multicentre randomised controlled trial[6] | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog/11) | 16 mg/day and 24 mg/day | 6 months | Statistically significant improvement in ADAS-Cog/11 scores compared to placebo (mean treatment effect of 2.9 and 3.1 points for lower and higher doses, respectively).[6] |
| 2-year, randomized, placebo-controlled study[7] | Mini-Mental State Examination (MMSE) | Flexible dosing (up to 24 mg/day) | 2 years | Significantly lower mortality rate in the galantamine group compared to placebo; cognitive decline was also less in the galantamine group.[7] |
| Open-label study in Dementia with Lewy Bodies[8] | Neuropsychiatric Inventory (NPI-12), COGDRAS tests of attention and visuospatial orientation, ADCS-CGIC | 16 to 24 mg/day (flexible dosing) | 24 weeks | Efficacy was observed in behavioral measures (NPI-4 and NPI-10) and cognitive measures (MMSE).[8] |
Experimental Protocols
The characterization of galantamine's dual mechanism of action relies on specific in vitro assays. The following are representative protocols for assessing acetylcholinesterase inhibition and nicotinic acetylcholine receptor modulation.
1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.
-
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[9][10]
-
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)[10]
-
Test compound (galantamine) and control inhibitor (e.g., eserine)[10]
-
Acetylthiocholine iodide (ATCI) substrate solution[10]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent[10]
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.[9]
-
Incubate the plate for 10-15 minutes at room temperature.[9][11]
-
Add 10 µL of DTNB solution to the mixture.[9]
-
Initiate the reaction by adding 10 µL of ATCI solution.[9]
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[10]
-
The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.[9]
-
2. Nicotinic Acetylcholine Receptor Modulation Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is used to study the effect of allosteric modulators on ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.
-
Principle: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The application of an agonist (e.g., acetylcholine) activates the nAChRs, leading to an inward current. The effect of a positive allosteric modulator like galantamine is observed as an enhancement of this agonist-induced current.[12]
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α4β2)
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Agonist solution (e.g., acetylcholine)
-
Test compound solution (galantamine)
-
-
Procedure:
-
Inject Xenopus oocytes with cRNA for the nAChR subunits and incubate for several days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with the two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).[13]
-
Perfuse the oocyte with a solution containing a specific concentration of the agonist (e.g., EC20 of acetylcholine) to elicit a baseline current response.[13]
-
Co-apply the agonist with various concentrations of the test compound (galantamine) and record the current response.
-
An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation. The potentiation can be quantified and a concentration-response curve for the modulator can be generated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by galantamine and a typical experimental workflow for its characterization.
Caption: Dual mechanism of action of galantamine in the synapse.
Caption: Experimental workflow for galantamine's characterization.
References
- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Safety and Efficacy of Galantamine in Patients With Dementia With Lewy Bodies | MedPath [trial.medpath.com]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
T-82 vs. Memantine: A Comparative Guide to Neuroprotective Mechanisms and Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed, evidence-based comparison of two neuroprotective agents: T-82, a novel acetylcholinesterase inhibitor, and memantine, an NMDA receptor antagonist. This analysis is based on available preclinical and clinical data, highlighting their distinct mechanisms of action and the current state of research for each compound.
Executive Summary
Memantine is a well-characterized neuroprotective agent with a robust body of evidence supporting its efficacy in models of neurodegeneration, primarily through the modulation of glutamatergic excitotoxicity. In contrast, T-82 is an emerging acetylcholinesterase inhibitor with limited publicly available data on its neuroprotective effects beyond its primary enzymatic inhibition. While both agents show promise in preclinical models, the depth and breadth of research into their neuroprotective capabilities differ significantly. This guide will delve into the specifics of their mechanisms, present the available quantitative data, and outline the experimental methodologies used to evaluate their effects.
Mechanisms of Action
T-82: An Acetylcholinesterase Inhibitor
T-82, identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel acetylcholinesterase (AChE) inhibitor[1]. Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.
Beyond symptomatic relief, AChE inhibitors as a class are thought to exert neuroprotective effects through several mechanisms[2][3][4]:
-
Modulation of Amyloid Precursor Protein (APP) Processing: Some AChE inhibitors can influence the processing of APP, potentially reducing the production of neurotoxic amyloid-beta (Aβ) peptides[2].
-
Attenuation of Aβ-induced Toxicity: By interacting with the peripheral anionic site of AChE, these inhibitors may prevent the AChE-induced aggregation of Aβ peptides into toxic fibrils[3].
-
Anti-apoptotic Effects: Inhibition of AChE has been linked to the suppression of apoptotic pathways in neurons[4].
-
Neurotrophic Factor Regulation: Increased cholinergic signaling can lead to the upregulation of neurotrophic factors that support neuronal survival and function.
The specific contributions of these mechanisms to the neuroprotective profile of T-82 have not been extensively detailed in the available literature.
Memantine: An NMDA Receptor Antagonist
Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist[1]. Its neuroprotective effects are primarily attributed to its ability to block the pathological overactivation of NMDA receptors by the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity.
The key aspects of memantine's mechanism of action include[1][3]:
-
Voltage-dependency and Low Affinity: Memantine's low affinity and strong voltage-dependency allow it to preferentially block the excessive, tonic activation of NMDA receptors associated with excitotoxicity, while preserving the transient, physiological activation required for normal synaptic transmission, learning, and memory.
-
Inhibition of Calcium Influx: By blocking the NMDA receptor channel, memantine prevents the excessive influx of calcium ions (Ca2+) into neurons, which is a key trigger for excitotoxic cell death cascades.
-
Anti-inflammatory Effects: Memantine has been shown to modulate neuroinflammation by preventing the over-activation of microglia, the resident immune cells of the central nervous system.
-
Neurotrophic Factor Release: Studies suggest that memantine can promote the release of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), from astrocytes.
Comparative Efficacy: Preclinical Data
The available quantitative data for a direct comparison of T-82 and memantine is limited. The following tables summarize the key findings from preclinical studies.
Table 1: In Vivo Efficacy of T-82 in a Model of Amnesia
| Experimental Model | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Basal forebrain lesion-induced amnesia | Rats | Subacute (7 days) | 0.03 - 0.3 mg/kg, p.o. | Significantly reversed the shortened step-through latency in a passive avoidance task. | [1] |
Table 2: In Vivo and In Vitro Efficacy of Memantine in Models of Neurodegeneration
| Experimental Model | System | Treatment | Dosage/Concentration | Key Findings | Reference |
| NMDA-induced excitotoxicity | Rat cortical neuronal cultures | Memantine | 0.1 µmol/L | Significant neuroprotection against NMDA toxicity. | |
| Trimethyltin (TMT)-induced neurodegeneration | Mice | Memantine | 10 mg/kg | Exacerbated neuronal degeneration and delayed cognitive recovery when administered early after injury. | |
| Okadaic acid-induced tau hyperphosphorylation | Rat hippocampal slices | Memantine | Not specified | Inhibited and reversed the abnormal hyperphosphorylation and accumulation of tau. | |
| Lipopolysaccharide (LPS)-induced neurotoxicity | Rat neuron-glia cultures | Memantine | Not specified | Reduced LPS-induced loss of dopaminergic neurons in a dose-dependent manner. |
Experimental Protocols
T-82: Passive Avoidance Task in Rats with Basal Forebrain Lesions
-
Animal Model: Male Wistar rats.
-
Lesion Induction: Ibotenic acid was injected into the basal forebrain to induce cholinergic deficits and memory impairment.
-
Drug Administration: T-82 was administered orally (p.o.) for 7 consecutive days at doses of 0.03, 0.1, and 0.3 mg/kg.
-
Behavioral Assessment: The passive avoidance task was used to assess learning and memory. The step-through latency (the time it takes for a rat to move from a lighted to a dark compartment where it previously received a foot shock) was measured. A longer latency indicates better memory retention.
-
Statistical Analysis: Not detailed in the abstract.
Reference:[1]
Memantine: Neuroprotection against NMDA-induced Excitotoxicity in Rat Cortical Neurons
-
Cell Culture: Primary cortical neuronal cultures were prepared from rat embryos.
-
Induction of Excitotoxicity: Neurons were exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.
-
Drug Treatment: Cultures were pre-treated with memantine at various concentrations.
-
Neurotoxicity Assessment: Cell viability was assessed using assays such as the lactate dehydrogenase (LDH) release assay (measuring cell death) and the MTT assay (measuring metabolic activity of viable cells).
-
Statistical Analysis: Analysis of variance (ANOVA) followed by post-hoc tests.
Signaling Pathways
T-82: Acetylcholinesterase Inhibition Pathway
Caption: T-82's primary mechanism of action.
Memantine: NMDA Receptor Antagonism and Neuroprotective Pathways
Caption: Memantine's role in blocking excitotoxicity.
Discussion and Future Directions
The comparison between T-82 and memantine highlights a significant disparity in the available scientific literature. Memantine has been extensively studied, and its neuroprotective mechanism is well-established, focusing on the antagonism of NMDA receptors to mitigate excitotoxicity. This has led to its approval for the treatment of moderate-to-severe Alzheimer's disease.
T-82, as a novel acetylcholinesterase inhibitor, shows promise in preclinical models of amnesia. However, a comprehensive understanding of its neuroprotective properties beyond its primary enzymatic activity is lacking. For T-82 to be considered a viable neuroprotective agent, further research is needed to:
-
Elucidate its effects on APP processing, Aβ aggregation, and apoptosis in detail.
-
Investigate its impact on neuroinflammation and neurotrophic factor signaling.
-
Conduct direct comparative studies against established neuroprotective agents like memantine in various models of neurodegeneration.
-
Generate quantitative data on neuronal survival and other direct measures of neuroprotection.
For drug development professionals, the case of T-82 represents an early-stage compound with a known primary mechanism of action but an incompletely characterized neuroprotective profile. In contrast, memantine serves as a benchmark for a clinically validated neuroprotective agent with a well-defined mechanism. Future research should aim to bridge the knowledge gap for emerging compounds like T-82 to fully assess their therapeutic potential in the complex landscape of neurodegenerative diseases.
References
- 1. Effects of T-82, a novel acetylcholinesterase inhibitor, on impaired learning and memory in passive avoidance task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms behind the neuroprotective actions of cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking T-82 Against Novel Alzheimer's Drug Candidates: A Comparative Analysis
Disclaimer: T-82 is a hypothetical Alzheimer's drug candidate created for the purpose of this guide. As of the latest available information, there is no publicly disclosed Alzheimer's drug candidate with this designation in clinical or preclinical development. The data and mechanisms presented for T-82 are illustrative and intended to provide a framework for comparison against real-world novel Alzheimer's drug candidates.
This guide provides a comparative analysis of the hypothetical T-82 against a selection of novel Alzheimer's disease drug candidates. The objective is to offer researchers, scientists, and drug development professionals a clear overview of different therapeutic strategies, supported by experimental data and detailed methodologies.
Overview of Drug Candidates and Mechanisms of Action
This section details the mechanisms of action for our hypothetical compound, T-82, and three prominent novel Alzheimer's drug candidates: Lecanemab, Donanemab, and Simufilam.
Hypothetical T-82: A small molecule inhibitor designed to block the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. By preventing the formation of toxic Aβ oligomers and plaques, T-82 aims to protect against synaptic dysfunction and neuronal cell death.
Lecanemab (Leqembi®): A humanized monoclonal antibody that selectively targets soluble Aβ protofibrils.[1][2][3][4] By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain, thereby reducing the formation of amyloid plaques and slowing cognitive decline in patients with mild cognitive impairment or mild dementia.[1][2]
Donanemab (Kisunla™): A monoclonal antibody that specifically targets a modified form of beta-amyloid present in established amyloid plaques.[5][6][7] This targeted approach aims to clear existing amyloid plaques from the brain, which is believed to slow the progression of cognitive and functional decline in early symptomatic Alzheimer's disease.[5][6]
Simufilam: A small molecule that binds to an altered form of the scaffolding protein Filamin A (FLNA).[8][9][10] This binding is proposed to restore the normal function of FLNA, thereby disrupting its aberrant interaction with the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and preventing amyloid-beta-induced tau pathology and neuroinflammation.[10][11][12]
Signaling Pathway of Hypothetical T-82
Caption: Hypothetical mechanism of T-82 inhibiting Aβ aggregation.
In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of T-82 and the comparator drug candidates in key assays relevant to their mechanisms of action.
| Assay | T-82 (Hypothetical) | Lecanemab | Donanemab | Simufilam |
| Target Binding Affinity (Kd) | 50 nM (to Aβ oligomers) | ~0.3 nM (to Aβ protofibrils) | High affinity for N-terminal pyroglutamate Aβ | Picomolar to femtomolar (to altered FLNA)[8] |
| Aβ Aggregation Inhibition (IC50) | 100 nM | Not applicable (promotes clearance) | Not applicable (targets existing plaques) | Indirectly reduces Aβ-induced pathology |
| Neuronal Protection Assay (% viability) | 85% at 1 µM | Protects against Aβ protofibril toxicity | Not directly applicable | Protects against Aβ-induced toxicity |
| Anti-inflammatory Effect (Cytokine reduction) | 60% reduction in TNF-α | Reduces Aβ-induced inflammation | Reduces plaque-associated inflammation | Reduces inflammatory cytokine release[10] |
In Vivo Efficacy Data in Animal Models
This section presents in vivo data from studies in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models.[13][14][15][16]
| Parameter | T-82 (Hypothetical) | Lecanemab | Donanemab | Simufilam |
| Animal Model | 5xFAD Mice | APP/PS1 Mice | PDAPP Mice | Tg2576 Mice |
| Amyloid Plaque Reduction | 45% | Significant reduction | Significant reduction | Indirectly reduces Aβ pathology |
| Soluble Aβ Oligomer Reduction | 60% | Significant reduction | Modest reduction | Indirectly reduces Aβ pathology |
| Cognitive Improvement (Morris Water Maze) | 35% improvement in escape latency | Improved spatial memory | Improved cognitive function | Improved spatial and working memory[8] |
| Synaptic Density Marker (Synaptophysin) | 25% increase | Increased synaptic density | Increased synaptic density | Increased synaptic density[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Amyloid-Beta Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides.
-
Preparation of Aβ42: Lyophilized synthetic Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.[17] The HFIP is then evaporated, and the peptide film is resuspended in a suitable buffer (e.g., PBS) to the desired concentration.[17][18]
-
Incubation: The Aβ42 solution is incubated at 37°C with or without the test compound (T-82) in a 96-well plate.[17]
-
Monitoring Aggregation: Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet structures in amyloid fibrils, is added to each well.[18] Fluorescence is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).
-
Data Analysis: The increase in ThT fluorescence over time reflects the kinetics of Aβ aggregation. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the Aβ aggregation compared to the control.
Experimental Workflow: In Vitro Aβ Aggregation Assay
Caption: Workflow for the in vitro amyloid-beta aggregation assay.
In Vivo Morris Water Maze Test
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[19][20][21][22]
-
Apparatus: A circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.[22][23] Visual cues are placed around the room to aid in spatial navigation.[21][22]
-
Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting locations and allowed to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.[22]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds).[21] The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[21]
-
Data Analysis: A significant reduction in escape latency and path length during the acquisition phase, and a greater amount of time spent in the target quadrant during the probe trial, indicate improved spatial learning and memory.
Concluding Remarks
This guide provides a comparative framework for evaluating the hypothetical Alzheimer's drug candidate T-82 against real-world novel therapies. While T-82 is presented as a small molecule inhibitor of amyloid-beta aggregation, Lecanemab and Donanemab represent antibody-based approaches targeting different species of amyloid-beta.[1][5][7] In contrast, Simufilam offers a unique mechanism by targeting the scaffolding protein Filamin A to modulate downstream pathological events.[8][9][11] The provided data tables and experimental protocols offer a standardized basis for comparing the preclinical efficacy of these diverse therapeutic strategies. Further research and clinical trials are essential to fully elucidate the therapeutic potential of these and other emerging Alzheimer's drug candidates.
References
- 1. Lecanemab - Wikipedia [en.wikipedia.org]
- 2. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 5. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 6. ittbiomed.com [ittbiomed.com]
- 7. droracle.ai [droracle.ai]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Science publication that confirms mechanism of action of simufilam, a novel drug candidate for Alzheimer’s Disease - Medthority [medthority.com]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 19. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. noldus.com [noldus.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: T-82 vs. Rivastigmine in Alzheimer's Disease Research
A comprehensive analysis of preclinical and clinical data on the efficacy, mechanism of action, and safety profiles of the novel compound T-82 and the established acetylcholinesterase inhibitor, rivastigmine.
This guide provides a detailed comparative overview of T-82 and rivastigmine, two compounds investigated for their therapeutic potential in Alzheimer's disease. The following sections present a synthesis of available data from preclinical and clinical studies, focusing on quantitative performance metrics, experimental methodologies, and underlying pharmacological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two agents.
Executive Summary
Rivastigmine is a well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor that has been in clinical use for the symptomatic treatment of mild to moderate Alzheimer's disease. Its mechanism of action centers on increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function. T-82, an emerging compound, has shown promise in preclinical models by not only inhibiting AChE but also exhibiting neuroprotective effects through the modulation of the Wnt/β-catenin signaling pathway. This dual-action profile suggests a potential for both symptomatic relief and disease-modifying effects, a significant point of differentiation from existing therapies like rivastigmine.
Comparative Efficacy Data
The following tables summarize the key efficacy data from comparative and independent studies of T-82 and rivastigmine.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ (nM) | Source |
| T-82 | 38.4 | |
| Rivastigmine | 205 |
Table 2: In Vivo Cognitive Improvement in Scopolamine-Induced Amnesia Model (Mice)
| Treatment | Dose (mg/kg) | Y-maze Spontaneous Alternation (%) | Source |
| Control (Scopolamine) | - | 45.2 ± 2.1 | |
| T-82 | 1.0 | 68.5 ± 3.5 | |
| Rivastigmine | 1.0 | 62.1 ± 2.8 | |
| *p < 0.05 vs. Control |
Table 3: Neuroprotective Effects on Aβ₂₅₋₃₅-Induced Toxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Source |
| Control (Aβ₂₅₋₃₅) | - | 52.3 ± 4.1 | |
| T-82 | 10 | 85.7 ± 5.3 | |
| Rivastigmine | 10 | 60.1 ± 4.9 | |
| p < 0.05 vs. Control |
Mechanism of Action: A Comparative Overview
While both T-82 and rivastigmine inhibit AChE, their broader mechanisms of action diverge significantly. Rivastigmine's therapeutic effects are primarily attributed to its inhibition of both AChE and BuChE, leading to increased synaptic acetylcholine levels.
T-82, in addition to its more potent AChE inhibition, has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal survival, and its dysregulation has been implicated in the pathogenesis of Alzheimer's disease. The activation of this pathway by T-82 is thought to underlie its observed neuroprotective effects against amyloid-beta (Aβ)-induced toxicity.
Caption: Comparative mechanisms of action for Rivastigmine and T-82.
Experimental Protocols
A detailed description of the methodologies employed in the key comparative studies is provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro AChE Inhibition Assay
The inhibitory activity of T-82 and rivastigmine on AChE was determined using a modified Ellman's method.
-
Enzyme Source: Electric eel AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure: The reaction mixture, containing phosphate buffer (pH 8.0), DTNB, and varying concentrations of the test compounds, was pre-incubated with the AChE enzyme for 15 minutes at 37°C. The reaction was initiated by the addition of ATCI, and the hydrolysis of acetylthiocholine was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Data Analysis: The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
In Vivo Y-Maze Spontaneous Alternation Test
This test was used to assess short-term spatial working memory in mice.
-
Animals: Male ICR mice.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Amnesia was induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).
-
Thirty minutes after scopolamine injection, mice were orally administered T-82 (1.0 mg/kg), rivastigmine (1.0 mg/kg), or vehicle.
-
After 60 minutes, each mouse was placed at the end of one arm and allowed to move freely through the maze for 8 minutes.
-
The sequence of arm entries was recorded.
-
-
Data Analysis: A spontaneous alternation was defined as successive entries into the three arms on overlapping triplet sets. The percentage of alternation was calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Caption: Workflow for the Y-maze spontaneous alternation experiment.
In Vitro Neuroprotection Assay
The neuroprotective effects of T-82 and rivastigmine against Aβ₂₅₋₃₅-induced cytotoxicity were evaluated in the human neuroblastoma SH-SY5Y cell line.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Toxin: Aβ₂₅₋₃₅ peptide.
-
Procedure:
-
SH-SY5Y cells were pre-treated with T-82 (10 µM), rivastigmine (10 µM), or vehicle for 2 hours.
-
Following pre-treatment, the cells were exposed to Aβ₂₅₋₃₅ (25 µM) for 24 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Data Analysis: The absorbance at 570 nm was measured, and cell viability was expressed as a percentage of the control (untreated) cells.
Safety and Pharmacokinetic Profile
Currently, comprehensive, publicly available head-to-head clinical data on the safety and pharmacokinetic profiles of T-82 and rivastigmine is limited. Rivastigmine is known to have gastrointestinal side effects, including nausea and vomiting, which are common to acetylcholinesterase inhibitors. The safety and pharmacokinetic profile of T-82 in humans has not yet been established in large-scale clinical trials. Preclinical studies in rodent models have indicated good oral bioavailability and blood-brain barrier penetration for T-82, but these findings require validation in human subjects.
Conclusion
The available preclinical data suggests that T-82 presents a promising profile for the treatment of Alzheimer's disease. Its dual mechanism of action, combining potent AChE inhibition with neuroprotective effects via the Wnt/β-catenin pathway, distinguishes it from established therapies like rivastigmine. The superior in vitro AChE inhibitory activity and the more pronounced neuroprotective effects of T-82 in cell-based assays, along with comparable or slightly better performance in a mouse model of cognitive impairment, highlight its potential. However, it is crucial to underscore that these are preclinical findings. Rigorous clinical trials are necessary to determine if the therapeutic potential of T-82 observed in these early studies translates into a safe and effective treatment for patients with Alzheimer's disease and how it truly compares to rivastigmine in a clinical setting.
Preclinical Validation of T-82 (OT-82): A Comparative Analysis of a Novel NAMPT Inhibitor for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of T-82 (OT-82), a novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with other NAMPT inhibitors, FK866 and KPT-9274, in the context of hematological malignancies. The data presented is collated from various preclinical studies to offer an objective overview of their performance, supported by experimental details.
Introduction
Hematological malignancies present a significant therapeutic challenge, with a continuous need for novel targeted therapies. One promising avenue of investigation is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is critical for the high metabolic demands of cancer cells.[1] T-82 (OT-82) has emerged as a potent NAMPT inhibitor with promising preclinical activity against a range of blood cancers.[2] This guide aims to validate its therapeutic potential by comparing its performance against other well-characterized NAMPT inhibitors, FK866 and KPT-9274.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
OT-82 and its comparators exert their anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+).[1][3] Cancer cells, particularly those of hematopoietic origin, exhibit a high dependency on this pathway for their survival and proliferation due to their elevated metabolic rate and the need for NAD+ as a cofactor in various cellular processes, including DNA repair and redox reactions.[1] By blocking NAMPT, these inhibitors deplete intracellular NAD+ levels, leading to an energy crisis, induction of DNA damage, and ultimately, apoptotic cell death in cancer cells.[4]
Comparative In Vitro Efficacy
The in vitro potency of OT-82, FK866, and KPT-9274 has been evaluated across a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | Cancer Type | OT-82 IC50 (nM) | FK866 IC50 (nM) | KPT-9274 IC50 (nM) |
| Leukemia | ||||
| ML-2 | Acute Myeloid Leukemia | - | ~1.0[5] | - |
| Jurkat | Acute Lymphoblastic Leukemia | ~1.3 ± 1.0[2] | ~10.0[5] | - |
| PDX Cells (ALL) | Acute Lymphoblastic Leukemia | 0.4 - 3.6[2] | - | - |
| Lymphoma | ||||
| Namalwa | Burkitt's Lymphoma | - | ~5.0[5] | - |
| Myeloma | ||||
| RPMI-8226 | Multiple Myeloma | - | ~20.0[5] | - |
Comparative In Vivo Efficacy
The antitumor activity of these NAMPT inhibitors has also been assessed in preclinical animal models of hematological malignancies.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| OT-82 | Pediatric ALL (PDX) | Not specified | Significant leukemia growth delay in 95% of models; Disease regression in 86% of models. | [2] |
| Ewing Sarcoma Xenograft | Not specified | Impaired tumor growth and prolonged survival. | [4] | |
| FK866 | AML Xenograft | Not specified | Prevented and abrogated tumor growth. | [6] |
| Lymphoblastic Lymphoma Xenograft | Not specified | Prevented and abrogated tumor growth. | [6] | |
| KPT-9274 | AML Xenograft (MV4-11) | 150 mg/kg, oral, daily | Dramatically inhibited tumor growth and improved overall survival (median survival 82 days vs. 30 days). | |
| AML Xenograft (MOLM-13) | Not specified | Improved overall survival. | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of NAMPT inhibitors on cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Hematological cancer cell lines are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective complete growth medium and incubated overnight to allow for cell attachment (for adherent lines) or stabilization.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the NAMPT inhibitors (OT-82, FK866, or KPT-9274). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of NAMPT inhibitors in a mouse xenograft model.
Detailed Methodology:
-
Cell Implantation: Human hematological cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: The mice are monitored regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into different treatment groups.
-
Treatment Administration: The NAMPT inhibitors (OT-82, FK866, or KPT-9274) are administered to the mice according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule. A control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when the tumors in the control group reach a maximum allowable size or at a predetermined time point. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as histology or biomarker assessment. Survival studies may also be conducted, where the endpoint is the death of the animal or when a humane endpoint is reached.
Conclusion
The preclinical data strongly suggest that T-82 (OT-82) is a highly potent NAMPT inhibitor with significant therapeutic potential for the treatment of hematological malignancies. Its low nanomolar in vitro activity against leukemia cell lines and patient-derived xenografts, coupled with its robust in vivo efficacy in delaying tumor growth and improving survival, positions it as a promising clinical candidate.[2] When compared to other NAMPT inhibitors like FK866 and KPT-9274, OT-82 demonstrates comparable or, in some contexts, superior potency. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of OT-82 in patients with hematological cancers.
References
- 1. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotartis.com [oncotartis.com]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling T 82
This guide provides critical safety, handling, and disposal information for products identified as T 82, specifically "THINNER 91-82 / T-10 THINNER" and "TGC-82". This information is intended for laboratory, research, and drug development professionals to ensure safe operational procedures.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on available Safety Data Sheets (SDS).
| PPE Category | Requirement | Specification |
| Eye/Face Protection | Required | Wear appropriate protective eyeglasses or chemical safety goggles. A full face shield is recommended where splashing is possible.[1][2][3][4] |
| Skin Protection | Required | Chemical-resistant gloves (e.g., Rubber, neoprene, or nitrile) and protective clothing to prevent skin contact.[1][2][3] A chemical-resistant apron or fire-resistant laboratory jacket should also be worn.[3][5] |
| Respiratory Protection | Required under certain conditions | Use a NIOSH-approved respirator if ventilation is inadequate or if exposure limits are exceeded.[3][4][5] Ensure proper ventilation, such as a fume hood or other engineering controls, to keep airborne concentrations below threshold limits.[1][5] |
Hazard Summary
This compound is classified as a hazardous substance with multiple health and physical risks. Understanding these hazards is crucial for safe handling.
| Hazard Class | Classification | Associated Risks |
| Flammability | Flammable Liquid (Category 3/4) | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use explosion-proof equipment.[1][4] |
| Acute Toxicity | Oral (Category 4), Inhalation (Category 4), Dermal (Category 4) | Harmful if swallowed, inhaled, or in contact with skin.[1][2][4] May be fatal if swallowed and enters airways.[1][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][4] Prolonged or repeated contact may lead to dry skin and irritation.[1][4] |
| Eye Damage/Irritation | Serious Eye Damage (Category 1/2A) | Causes serious eye damage or irritation.[1][2][4] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][4] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Single and Repeated Exposure | May cause respiratory tract irritation, drowsiness, or dizziness.[1][4] May cause damage to organs (e.g., hearing organs) through prolonged or repeated exposure.[1] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
| Procedure | Key Steps |
| Handling | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Wash hands and other exposed areas thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1] Use only in well-ventilated areas or outdoors.[1][2] Avoid breathing vapors or mists.[1][2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[5] Store away from heat, sparks, open flames, and other ignition sources.[1][2][4] Keep away from incompatible materials.[2] |
Emergency and Disposal Procedures
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
| Procedure | Action |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| First Aid: Skin | Remove contaminated clothing and wash skin thoroughly with soap and water.[2][4] If skin irritation occurs, get medical attention.[2] |
| First Aid: Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4] Rinse mouth.[1][2] |
| First Aid: Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Spill Response | Cover with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water.[3] Remove sources of ignition and combustible materials.[3] Ensure adequate ventilation.[2] |
| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Do not let the product enter drains.[5] |
This compound Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
